Cdc7-IN-19
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
13-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1 |
InChI Key |
GQKMQWSLJVXSMV-CQSZACIVSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@H]5CC6CCN5CC6 |
Canonical SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cdc7 Inhibitor TAK-931 (Simurosertib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Cell Division Cycle 7 (Cdc7) kinase inhibitor, TAK-931 (Simurosertib). This document details its chemical structure, synthesis, mechanism of action, and biological activity, supported by quantitative data and experimental protocols.
Chemical Structure and Properties
TAK-931, with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate, is a small molecule inhibitor of Cdc7 kinase.[1] Its chemical formula is C₁₇H₁₉N₅OS, and it has a molecular weight of 341.43 g/mol .[2]
Chemical Structure of TAK-931:
A visual representation of the chemical structure of TAK-931 can be found in the referenced literature.[1][3]
Synthesis Pathway
The synthesis of TAK-931 involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidinone core coupled with a quinuclidine moiety.[4][5] A general outline of the synthesis is as follows:
-
Formation of the Thiophene Ring: The synthesis commences with a Vilsmeier chloroformylation of an acetyl pyrazole derivative, which is then reacted with hydroxylamine to yield a chloroacrylonitrile intermediate. This intermediate subsequently reacts with methyl thioglycolate under basic conditions to form the aminothiophene derivative.[6]
-
Construction of the Thieno[3,2-d]pyrimidinone Core: The aminothiophene derivative undergoes cyclization to form the core heterocyclic structure of TAK-931.
-
Coupling with the Quinuclidine Moiety: The final key step involves the coupling of the thieno[3,2-d]pyrimidinone core with the (2S)-1-azabicyclo[2.2.2]oct-2-yl (quinuclidine) moiety to yield the final product, TAK-931.[4][5]
A more detailed, step-by-step synthesis scheme can be found in the supplementary materials of the referenced publications.[4][7]
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChemGood [chemgood.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Cdc7 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Its overexpression in a wide range of human tumors, coupled with the profound reliance of cancer cells on robust DNA replication, has spurred the development of potent and selective Cdc7 inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of Cdc7 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core biology of Cdc7, the molecular interactions of its inhibitors, and the resultant cellular consequences. This guide summarizes key quantitative data for representative inhibitors, provides detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.
Introduction to Cdc7 Kinase: The Guardian of S-Phase Entry
Cdc7 is a serine/threonine kinase that plays an indispensable role in the G1/S transition and the subsequent initiation of DNA replication.[1][2] Its activity is tightly regulated throughout the cell cycle, primarily through its association with the regulatory subunit Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex.[2][3] The primary and most well-characterized substrate of Cdc7 is the minichromosome maintenance (MCM) 2-7 complex, a core component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase.
The phosphorylation of multiple subunits of the MCM complex, particularly MCM2, by Cdc7 is a pivotal event that triggers a conformational change in the complex.[4][5] This phosphorylation is essential for the recruitment of other key replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase. The CMG helicase then unwinds the DNA, allowing for the loading of the DNA replication machinery and the initiation of DNA synthesis.[6] Given its central role in this process, the inhibition of Cdc7 presents a powerful strategy to arrest the proliferation of rapidly dividing cancer cells.
Mechanism of Action: How Cdc7 Inhibitors Halt the Cell Cycle
The majority of Cdc7 inhibitors developed to date are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[3][7] By blocking the catalytic activity of Cdc7, these inhibitors effectively prevent the phosphorylation of the MCM complex.
The direct consequence of this inhibition is the failure to activate the MCM helicase, thereby stalling the initiation of DNA replication. This leads to a cascade of cellular events:
-
S-Phase Arrest: Cells are unable to initiate DNA synthesis and arrest in the S-phase of the cell cycle.[8]
-
Replication Stress: The stalling of replication forks induces a state of replication stress.
-
DNA Damage Response: The cellular machinery recognizes the stalled replication forks as a form of DNA damage, activating DNA damage response (DDR) pathways.
-
Apoptosis in Cancer Cells: In cancer cells, which often have compromised cell cycle checkpoints (e.g., p53 mutations), prolonged S-phase arrest and replication stress overwhelm the cellular repair mechanisms, leading to the induction of apoptosis.[3][7]
-
G1 Arrest in Normal Cells: In contrast, normal, non-transformed cells with intact p53 pathways often respond to Cdc7 inhibition by arresting in the G1 phase, a protective mechanism that prevents them from entering a compromised S-phase.[7] This differential response provides a therapeutic window for Cdc7 inhibitors.
This targeted disruption of DNA replication initiation underscores the potential of Cdc7 inhibitors as selective anti-cancer agents.
Quantitative Data for Representative Cdc7 Inhibitors
While specific data for a compound named "Cdc7-IN-19" is not publicly available, the following tables summarize key quantitative data for well-characterized, potent, and selective Cdc7 inhibitors to provide a comparative overview.
Table 1: Biochemical Potency of Representative Cdc7 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TAK-931 | Cdc7/Dbf4 | Biochemical Kinase Assay | <1 | [5] |
| XL413 | Cdc7/Dbf4 | Biochemical Kinase Assay | 3.4 | [1] |
| PHA-767491 | Cdc7/Dbf4 | Biochemical Kinase Assay | 10 | [1][9] |
| CRT'2199 | Cdc7 | Biochemical Kinase Assay | 4 | [10] |
| EP-05 | Cdc7 | Biochemical Kinase Assay | <1 (Kd = 0.11 nM) | [11] |
Table 2: Cellular Activity of Representative Cdc7 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| TAK-931 | COLO 205 | Cell Proliferation | Not specified, but potent | [5] |
| XL413 | Colo-205 | Cell Proliferation | 2.7 | [1] |
| PHA-767491 | Multiple | Cell Proliferation | Average 3.17 | [1] |
| EP-05 | Capan-1 | Cell Proliferation | 0.028 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cdc7 inhibitors.
Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits designed to measure Cdc7 kinase activity.[4][12]
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)[4]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.
-
Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][12]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.[4]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[4]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the "blank" reading from all other readings. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of MCM2 Phosphorylation
Objective: To assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation status of its downstream target, MCM2.
Materials:
-
Cancer cell line of interest (e.g., COLO 205)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/53), anti-total-MCM2, anti-GAPDH (loading control)[13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MCM2 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 and/or loading control signal.
Mandatory Visualizations
Cdc7 Signaling Pathway and Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. france.promega.com [france.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
In Vitro Enzymatic Assay for Cdc7 Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay protocols used to determine the potency of inhibitors targeting the Cell Division Cycle 7 (Cdc7) kinase. Due to the limited public information on a specific inhibitor designated "Cdc7-IN-19," this guide will utilize data and protocols for other well-characterized, potent Cdc7 inhibitors as representative examples to illustrate the experimental principles and data presentation.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] Its activity is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active Dbf4-dependent kinase (DDK) complex.[1][3] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[3][4][5] Phosphorylation of the MCM complex by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[5][6][7]
Given its essential role in cell cycle progression, Cdc7 has emerged as a promising target for cancer therapy.[8][9] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, which often have a higher dependency on this kinase for proliferation.[8][9]
Quantitative Potency of Representative Cdc7 Inhibitors
The potency of Cdc7 inhibitors is typically determined by in vitro enzymatic assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme. The following table summarizes the potency of several well-studied Cdc7 inhibitors.
| Compound Name | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| PHA-767491 | Enzymatic | 10 | - | [10] |
| XL-413 | Enzymatic | 3.4 | - | [10] |
| TAK-931 | Enzymatic | <0.3 | - | [11] |
| Compound 3 | Enzymatic | 2 | - | [8] |
| 89S | Enzymatic | - | 0.5 | [9] |
Note: Data for "this compound" is not publicly available. The compounds listed are representative potent Cdc7 inhibitors.
Experimental Protocols for In Vitro Enzymatic Assays
Two common methods for determining the in vitro potency of Cdc7 inhibitors are the radiolabel-based filter binding assay and the luminescence-based ADP detection assay.
Radiolabel-Based Kinase Assay (Filter Binding)
This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) into a substrate.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Substrate: Recombinant MCM2-4-6-7 complex or a synthetic peptide substrate (e.g., PDKtide)[3][12]
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor dilutions to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.
-
Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix containing [γ-32P]ATP to each well of the reaction plate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[3]
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid or 75 mM phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Luminescence-Based Kinase Assay (ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[13]
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Substrate: e.g., PDKtide[12]
-
Kinase reaction buffer
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the test inhibitor dilutions to the wells of a white, opaque plate. Include positive and negative controls.
-
Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.
-
Add the recombinant Cdc7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12][13]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.[12][13]
-
Convert the ADP produced to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.[12][13]
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in the radiolabel-based assay.
Visualizations
Cdc7 Signaling Pathway
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. france.promega.com [france.promega.com]
Navigating the Preclinical Path of Cdc7-IN-19: A Technical Guide to Solubility and Stability
Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of a compound explicitly named "Cdc7-IN-19" is not publicly available. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for characterizing novel small molecule kinase inhibitors. The included data and protocols are illustrative and should be adapted based on the empirical results obtained for the specific molecule .
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth overview of the essential physicochemical characterization of novel kinase inhibitors, using the placeholder "this compound" as a model. The focus is on two critical preclinical parameters: solubility and stability in common laboratory solvents. Accurate assessment of these properties is fundamental for ensuring reliable in vitro assay results, developing appropriate formulations for in vivo studies, and predicting the overall druggability of a compound.
Core Concepts: The Importance of Solubility and Stability
The therapeutic efficacy of any small molecule inhibitor is contingent upon its ability to reach its biological target in a sufficient concentration. Poor solubility can lead to an underestimation of a compound's potency in biological assays and presents significant challenges for formulation and in vivo bioavailability. Stability, the ability of a compound to resist chemical degradation, is equally critical. An unstable compound can result in inconsistent experimental data, the formation of potentially toxic byproducts, and a shortened shelf-life.
I. Solubility Profile of a Novel Kinase Inhibitor
Solubility is typically assessed under two main conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a concentrated stock (usually in DMSO), precipitates in an aqueous buffer. This is often the first-pass assessment in early drug discovery. Thermodynamic solubility, in contrast, represents the true equilibrium solubility of a compound in a saturated solution and is a more rigorous measure.
Illustrative Solubility Data for a Model Kinase Inhibitor
The following table presents a hypothetical solubility profile for a compound like this compound, summarizing potential data points across common laboratory solvents.
| Solvent System | Assay Type | Temperature (°C) | Solubility (µM) | Solubility (µg/mL) | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic (Nephelometry) | 25 | > 100 | > 50 | No precipitation detected up to 100 µM. |
| PBS, pH 7.4 | Thermodynamic (HPLC-UV) | 25 | 45 | 22.5 | Equilibrium reached after 24 hours. |
| 5% DMSO in PBS, pH 7.4 | Kinetic (Nephelometry) | 25 | > 200 | > 100 | Co-solvent increases apparent solubility. |
| Dimethyl Sulfoxide (DMSO) | Visual Assessment | 25 | > 100,000 (100 mM) | > 50,000 | Freely soluble for stock solutions. |
| Ethanol | Visual Assessment | 25 | ~20,000 (20 mM) | ~10,000 | Soluble at concentrations for formulation. |
Note: Molecular weight is assumed to be approximately 500 g/mol for µg/mL conversion. This data is for illustrative purposes only.
II. Stability Profile of a Novel Kinase Inhibitor
Stability is evaluated by incubating the compound in various solvents and conditions over time and then quantifying the remaining parent compound, typically by High-Performance Liquid Chromatography (HPLC). Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light) are also crucial to identify potential degradation pathways.
Illustrative Stability Data for a Model Kinase Inhibitor
This table provides an example of a stability profile, indicating the percentage of the parent compound remaining after incubation under different conditions.
| Solvent/Condition | Temperature (°C) | Incubation Time (hours) | % Parent Compound Remaining | Degradants Detected | Notes |
| DMSO | -20 | 168 (7 days) | 99.5% | No | Stable under typical stock storage. |
| DMSO | 25 (Room Temp) | 48 | 98.2% | Minor peak at RRT 0.8 | Gradual degradation at room temperature. |
| PBS, pH 7.4 | 37 | 24 | 95.1% | Yes (2) | Relevant for in vitro assay conditions. |
| 0.1 M HCl (Acid Stress) | 60 | 4 | 75.6% | Yes (3) | Susceptible to acidic hydrolysis. |
| 0.1 M NaOH (Base Stress) | 60 | 4 | 88.3% | Yes (1) | More stable under basic conditions. |
| 3% H₂O₂ (Oxidative Stress) | 25 | 24 | 92.5% | Yes (1) | Moderate sensitivity to oxidation. |
Note: This data is hypothetical and serves as an example of a typical stability assessment.
III. Experimental Methodologies
Detailed and consistent protocols are essential for generating reproducible solubility and stability data.
Protocol for Kinetic Solubility Assessment (Nephelometry)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well or 384-well plate containing the aqueous buffer (e.g., 98 µL of PBS, pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation: Shake the plate for 10 minutes and then let it stand at room temperature for 2 hours to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol for Stability Assessment by HPLC
-
Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in the desired solvents (e.g., DMSO, PBS).
-
Incubation: Aliquot the solutions into vials and incubate them under the specified conditions (e.g., -20°C, 25°C, 37°C) for predetermined time points (e.g., 0, 4, 24, 48 hours).
-
Sample Analysis: At each time point, inject an aliquot of the sample into an HPLC system equipped with a UV detector.
-
Data Analysis:
-
Use a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution of the parent compound at its maximum absorbance wavelength (λmax).
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Identify and quantify any new peaks, which represent degradation products.
-
IV. Visualizing Key Pathways and Workflows
The Cdc7 Kinase Signaling Pathway
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation. It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), creating the Dbf4-dependent kinase (DDK). The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase. This phosphorylation event is a key signal that, along with CDK activity, triggers the recruitment of other replication factors like Cdc45 and the GINS complex, leading to the assembly of the active CMG helicase, DNA unwinding, and the start of S phase.[1][2][3]
Caption: The Cdc7 kinase pathway for DNA replication initiation.
Experimental Workflow for Solubility and Stability Analysis
A logical workflow ensures that foundational physicochemical properties are determined early to inform subsequent experimental design. The process begins with acquiring the compound and preparing a high-concentration stock, which then serves as the starting material for both solubility and stability assays.
Caption: Workflow for characterizing inhibitor solubility and stability.
References
Unraveling the Landscape of Cdc7 Inhibition: A Technical Guide to a New Frontier in Cancer Therapy, Featuring the Novel Inhibitor Cdc7-IN-19
For Immediate Release
A Deep Dive into the Core of Cell Division: Reviewing Cdc7 Inhibitors and the Emergence of Cdc7-IN-19
[City, State] – [Date] – The relentless cycle of cell division is a fundamental process of life, but its deregulation is a hallmark of cancer. A key orchestrator of this intricate process is the serine/threonine kinase, Cell Division Cycle 7 (Cdc7). Its critical role in initiating DNA replication has positioned it as a compelling target for anticancer drug development. This technical guide provides an in-depth review of the landscape of Cdc7 inhibitors, culminating in an introduction to the novel and potent inhibitor, this compound. This document is intended for researchers, scientists, and drug development professionals actively working to advance oncology therapeutics.
The Central Role of Cdc7 in Cell Cycle Progression
Cdc7, in partnership with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK) complex. This complex is indispensable for the transition from the G1 to the S phase of the cell cycle. Its primary and most well-characterized function is the phosphorylation of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical component of the pre-replication complex (pre-RC). This phosphorylation event is a key licensing step that triggers the initiation of DNA replication at origins of replication.
Given that uncontrolled proliferation is a cornerstone of cancer, targeting the very machinery that enables DNA replication is a logical and promising therapeutic strategy. Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis, particularly in cancer cells, which are often more reliant on efficient DNA replication and may have compromised cell cycle checkpoints. This selective vulnerability of cancer cells to Cdc7 inhibition makes it an attractive target for therapeutic intervention with a potentially favorable therapeutic window.
A Comparative Look at Key Cdc7 Inhibitors
The pursuit of clinically viable Cdc7 inhibitors has yielded several promising small molecules. These compounds primarily act as ATP-competitive inhibitors, binding to the kinase domain of Cdc7 and preventing its catalytic activity. Below is a summary of key quantitative data for some of the most well-characterized Cdc7 inhibitors, including the novel compound this compound.
| Compound Name | Other Designations | IC50 (Cdc7) | Target Selectivity Notes | Reference |
| This compound | Compound 1-1 | 1.49 nM | Described as a potent CDC7 inhibitor. | [1] |
| PHA-767491 | NMS-1116354 | 10 nM | Dual inhibitor of Cdc7 and Cdk9 (IC50 = 34 nM). | [2][3][4][5][6] |
| XL413 | BMS-863233 | 3.4 nM | Selective for Cdc7 over CK2 and Pim-1. | [7][8][9][10][11] |
| TAK-931 | Simurosertib | <0.3 nM | Highly selective for Cdc7. | [2][12][13][14][15][16][17] |
| NMS-1116354 | PHA-767491 | - | Orally bioavailable Cdc7 kinase inhibitor. Binds to and inhibits the activity of CDC7. | [18][19][20] |
| CRT'2199 | - | 4 nM | Potent enzyme inhibition. | [21] |
The Novelty of this compound: A New Generation of Inhibition
This compound emerges as a highly potent inhibitor of Cdc7 with a remarkable IC50 of 1.49 nM[1]. Information available from patent literature describes this compound as a tetracyclic compound, suggesting a novel chemical scaffold distinct from earlier generations of Cdc7 inhibitors[1][22]. This structural uniqueness may confer advantages in terms of selectivity, potency, and pharmacokinetic properties. The development of such novel scaffolds is crucial to overcoming potential resistance mechanisms and improving the therapeutic index of Cdc7-targeted therapies[23].
Key Experimental Protocols for Evaluating Cdc7 Inhibitors
The evaluation of novel Cdc7 inhibitors requires a robust and multifaceted experimental approach, encompassing both biochemical and cell-based assays.
Biochemical Kinase Activity Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7.
1. Radioisotopic Filter Binding Assay (Gold Standard):
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate protein (e.g., recombinant MCM2).
-
Protocol Outline:
-
Prepare a reaction mixture containing purified recombinant Cdc7/Dbf4 complex, the substrate (e.g., MCM2), and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose filter membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
-
2. Luminescence-Based ADP-Glo™ Kinase Assay:
-
Principle: This homogeneous assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol Outline:
-
Perform the kinase reaction in a multi-well plate format with Cdc7/Dbf4, substrate, ATP, and the test inhibitor.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measure the luminescence using a plate reader.
-
Higher luminescence corresponds to higher ADP production and thus higher kinase activity.
-
Cellular Assays
1. MCM2 Phosphorylation Assay:
-
Objective: To assess the target engagement of the inhibitor in a cellular context by measuring the phosphorylation of the direct downstream substrate of Cdc7.
-
Protocol Outline:
-
Treat cancer cell lines with the Cdc7 inhibitor at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated MCM2 (e.g., at Ser40/41 or Ser53) and total MCM2 (as a loading control).
-
Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.
-
2. Cell Proliferation and Viability Assays:
-
Objective: To evaluate the impact of the Cdc7 inhibitor on the growth and survival of cancer cells.
-
Protocol Outline (using MTT assay as an example):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Cdc7 inhibitor for a period of 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing the Core Mechanisms
To better illustrate the critical pathways and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Cdc7 Signaling Pathway in DNA Replication Initiation
Caption: Cdc7-Dbf4 mediated initiation of DNA replication.
Experimental Workflow for Evaluating Cdc7 Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Simurosertib - Ace Therapeutics [acetherapeutics.com]
- 17. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 22. WO2021032170A1 - ç¨ä½Cdc7æå¶åçåå¹¶ç¯ç±»ååç© - Google Patents [patents.google.com]
- 23. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Cdc7 Inhibition: A Technical Guide to the Intellectual Property and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
The cell division cycle 7 (Cdc7) kinase has emerged as a compelling target in oncology, playing a pivotal role in the initiation of DNA replication and the regulation of cell cycle progression. Its overexpression in a wide array of human cancers has spurred the development of small molecule inhibitors aimed at disrupting the proliferation of malignant cells. This technical guide provides an in-depth analysis of the intellectual property and patent landscape surrounding key Cdc7 inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
The Core Target: Cdc7 Kinase and Its Role in Cancer
Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK's primary function is to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is a critical trigger for the initiation of DNA synthesis. In many cancer cells, which are often characterized by genomic instability and a high replicative demand, the dependency on Cdc7 is heightened. Inhibition of Cdc7 in these cells can lead to replication stress, cell cycle arrest, and ultimately, apoptosis, while normal cells are generally less affected.[1]
The Patent Landscape: Key Players and Representative Inhibitors
While the term "Cdc7-IN-19" does not correspond to a publicly disclosed, patented compound, the broader landscape of Cdc7 inhibitors is populated by several clinical-stage molecules. This guide will focus on three prominent examples: TAK-931 (Simurosertib) , LY3143921 , and CRT'2199 , which represent distinct chemical scaffolds and intellectual property portfolios.
Representative Patented Cdc7 Inhibitors
The intellectual property surrounding Cdc7 inhibitors is primarily centered on composition of matter patents, which protect the chemical structures of the novel compounds. Below is a summary of key inhibitors and their associated patent information.
| Compound Name | Lead Originator/Developer | Key Patent Families (Representative) |
| TAK-931 (Simurosertib) | Takeda Pharmaceutical | While a specific composition of matter patent for TAK-931 is not readily available in the initial search, its development and clinical evaluation are extensively documented. |
| LY3143921 | Eli Lilly and Company / Cancer Research UK | The intellectual property is held by Eli Lilly, with clinical development in collaboration with Cancer Research UK. |
| CRT'2199 | Cancer Research Horizons | WO 2018/055402, WO 2018/087527 |
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of these representative Cdc7 inhibitors, providing a comparative overview of their activity.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Assay Type |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 | Enzymatic Assay |
| CRT'2199 | Cdc7 | 4 | Enzymatic Assay |
| LY3143921 | Cdc7 | Not publicly disclosed | ATP-competitive |
IC50: Half-maximal inhibitory concentration
Table 2: Cellular Activity of Cdc7 Inhibitors
| Compound | Cell Line | Endpoint | GI50 / EC50 (nM) |
| TAK-931 (Simurosertib) | COLO 205 | Proliferation | GI50: 81 |
| CRT'2199 | SW48 | Proliferation (CTG) | EC50: 371 |
| CRT'2199 | COLO205 | Proliferation (CTG) | EC50: 399 |
| XL413 (for reference) | H69-AR | Proliferation | IC50: 416,800 |
| XL413 (for reference) | H446-DDP | Proliferation | IC50: 681,300 |
GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration; CTG: CellTiter-Glo® Luminescent Cell Viability Assay
Key Experimental Protocols
The characterization of Cdc7 inhibitors relies on a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cdc7 Kinase Assay (Radiometric)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM dithiothreitol, 2–8 mM MgOAc, and 0.1 mM ATP.
-
Radioactive Labeling: Add 5–10 μCi of [γ-32P]ATP to the reaction mixture.
-
Substrate: Use 0.1–0.5 μg of purified mouse MCM2-4-6-7 complex as the substrate.
-
Enzyme: Add purified human Cdc7/Dbf4 kinase to the reaction.
-
Inhibitor: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Quenching and Separation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection: Visualize the proteins by Coomassie Brilliant Blue or silver staining. Dry the gel and expose it to an autoradiography film to detect the incorporation of 32P into the MCM substrate.
-
Quantification: Quantify the band intensities to determine the IC50 value of the inhibitor.
Cellular MCM2 Phosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block Cdc7 activity within a cellular context by measuring the phosphorylation of its downstream target, MCM2.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, COLO 205) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the Cdc7 inhibitor at a range of concentrations for a specified period (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (pMCM2, e.g., at Ser40/41).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pMCM2 and normalize to a loading control (e.g., total MCM2 or β-actin) to determine the dose-dependent inhibition of MCM2 phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a Cdc7 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., COLO 205, SW48) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Cdc7 inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizing the Core Mechanisms
To better understand the context of Cdc7 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The intellectual property landscape for Cdc7 inhibitors is dynamic, with several promising candidates progressing through clinical trials. The development of these inhibitors has been guided by a deep understanding of the Cdc7 signaling pathway and a robust set of in vitro and in vivo assays to characterize their potency and efficacy. As our understanding of the nuances of Cdc7 biology in different cancer types evolves, so too will the strategies for developing the next generation of inhibitors. This guide provides a foundational understanding of the current state of the field, offering valuable insights for researchers and drug development professionals dedicated to advancing novel cancer therapeutics.
References
Methodological & Application
Determining the Potency of Cdc7-IN-19 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is essential for the G1/S phase transition in the cell cycle.[1] Its overexpression has been documented in a variety of human tumors, including ovarian, colorectal, lung, and breast cancers, often correlating with poor clinical outcomes.[2][3] This makes Cdc7 a compelling target for the development of novel anticancer therapeutics. The inhibition of Cdc7 has been shown to induce apoptosis specifically in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest, suggesting a favorable therapeutic window.[1][4][5] Cdc7-IN-19 is a potent inhibitor of Cdc7 kinase. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, alongside an overview of the Cdc7 signaling pathway.
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the available inhibitory activity of this compound. While the biochemical potency against the purified enzyme is known, specific cellular IC50 values for a broad range of cancer cell lines are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocols provided below.
| Compound | Target | IC50 (Biochemical Assay) | Cancer Cell Line | IC50 (Cellular Assay) |
| This compound | Cdc7 Kinase | 1.49 nM[6][7][8] | Various | Not Available |
Note: The biochemical IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified Cdc7 by 50%. Cellular IC50 values, which measure the compound's effect on cell viability, are essential for understanding its potential as a therapeutic agent and need to be determined experimentally.
Cdc7 Signaling Pathway
Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. The Cdc7-Dbf4 complex, also known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. This phosphorylation is a crucial step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent assembly of the replication machinery.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT/MTS Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations (e.g., from 1 nM to 10 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if using a two-wavelength reader).
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Schrödinger Reports Preclinical Data on Novel, Selective CDC7 Inhibitors Presented at American Association for Cancer Research Annual Meeting | Nasdaq [nasdaq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Using Cdc7-IN-19 in DNA Fiber Assays
Introduction
Cell Division Cycle 7 (Cdc7) is a highly conserved serine-threonine kinase that plays a pivotal role in the initiation of DNA replication. In conjunction with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary function of DDK is to phosphorylate multiple subunits of the Minichromosome Maintenance (MCM2-7) complex, which is the core component of the replicative helicase.[3][4] This phosphorylation event is essential for the recruitment of other key replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-MCM-GINS) helicase, origin firing, and the start of DNA synthesis.[4][5]
Cdc7-IN-19 is a chemical inhibitor designed to target the kinase activity of Cdc7. By inhibiting Cdc7, this compound is expected to prevent the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication at the origin firing step.[1][6] The DNA fiber assay is a powerful single-molecule technique used to visualize and quantify the dynamics of DNA replication, including replication fork speed, origin firing frequency, and fork stalling.[7][8] The use of this compound in a DNA fiber assay allows researchers to directly assess the impact of Cdc7 inhibition on these critical replication parameters.
Mechanism of Action
The primary mechanism of action for Cdc7 inhibitors is the suppression of new replication origin firing.[6][9] Unlike many chemotherapeutics that stall the progression of existing replication forks, Cdc7 inhibition primarily affects the initiation phase.[9] Therefore, the expected outcome of treating cells with this compound in a DNA fiber assay is a significant reduction in the number of newly fired origins, with a generally lesser effect on the elongation speed of forks that were already active prior to inhibitor treatment.[6][9] This makes it a valuable tool for studying the regulation of replication initiation and for potential therapeutic strategies targeting the high replicative stress in cancer cells.[1][10]
Quantitative Data Summary
While specific quantitative data for this compound is not broadly published, the following table summarizes typical experimental parameters and expected outcomes based on the use of other well-characterized Cdc7 inhibitors in DNA fiber assays. These values should be used as a starting point for optimization.
| Parameter | Representative Value / Observation | Source(s) |
| Inhibitor | Cdc7 Inhibitors (e.g., XL413, PHA-767491) | [6][11] |
| Typical Concentration Range | 0.5 µM - 20 µM (Cell line dependent) | [12] |
| Pre-incubation Time | 1 - 4 hours | N/A |
| Effect on Origin Firing | Significant Reduction (>50%) | [5][6] |
| Effect on Fork Speed | Minimal to no change on stable forks | [6][9] |
| Effect on Stalled Forks | May modulate fork processing and restart | [11] |
Note: The optimal concentration of this compound and incubation times must be determined empirically for each cell line and experimental condition through dose-response studies.
Signaling Pathway and Experimental Workflow
Caption: Role of Cdc7 in DNA replication and its inhibition.
Caption: Experimental workflow for the DNA fiber assay.
Detailed Experimental Protocol
This protocol provides a step-by-step method for performing a DNA fiber assay to assess the effect of this compound on DNA replication dynamics.
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
5-Chloro-2'-deoxyuridine (CldU) (e.g., 10 mM stock in PBS)
-
5-Iodo-2'-deoxyuridine (IdU) (e.g., 10 mM stock in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Spreading/Lysis Buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Silane-coated microscope slides
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Denaturation Solution (2.5 M HCl)
-
Blocking Buffer (1% BSA in PBST [PBS + 0.1% Tween-20])
-
Primary Antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies
-
Antifade mounting medium
Procedure
-
Cell Seeding and Treatment
-
Seed cells on a 6-well plate at a density that will result in 50-70% confluency on the day of the experiment.[7] Allow cells to attach overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-4 hours in a 37°C incubator.
-
-
Sequential Nucleoside Analog Labeling
-
To the media already containing this compound or vehicle, add CldU to a final concentration of 25-50 µM.[7]
-
Incubate for a defined period, typically 20-30 minutes, at 37°C.
-
Aspirate the CldU-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed complete medium containing this compound or vehicle, supplemented with IdU to a final concentration of 100-250 µM.[7][13]
-
Incubate for a defined period, typically 20-30 minutes, at 37°C.
-
-
Cell Harvesting
-
Aspirate the IdU-containing medium and wash the cells twice with ice-cold PBS.[14]
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 800 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 100 µL of ice-cold PBS.[13]
-
Count the cells and adjust the concentration to approximately 2.5 x 10⁵ cells/mL.[13]
-
-
DNA Spreading
-
Place a 2 µL drop of the cell suspension at one end of a silane-coated slide.[15]
-
Add 7-8 µL of spreading/lysis buffer to the cell drop and mix gently with a pipette tip.[16]
-
Allow the slide to sit horizontally for 5-10 minutes to permit cell lysis.[13]
-
Tilt the slide to an angle of approximately 25-40 degrees, allowing the lysate drop to slowly run down the length of the slide, which stretches the DNA fibers.[14][15]
-
Let the slide air dry completely.
-
-
Fixation and Denaturation
-
Fix the dried DNA fibers by immersing the slides in a 3:1 methanol/acetic acid solution for 10-15 minutes.[13]
-
Air dry the slides completely.
-
Denature the DNA by incubating the slides in 2.5 M HCl for 60-80 minutes at 37°C or room temperature.[13][15]
-
Thoroughly wash the slides several times with PBS to neutralize the acid.
-
-
Immunostaining
-
Block the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[14]
-
Incubate the slides with a mixture of the two primary antibodies (Rat anti-BrdU for CldU and Mouse anti-BrdU for IdU), diluted in blocking buffer, for 1-2 hours at 37°C.[13]
-
Wash the slides three times with PBST for 5 minutes each.
-
Incubate the slides with the appropriate fluorescently-labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]
-
Wash the slides three times with PBST for 5 minutes each in the dark.
-
Mount the slides with antifade mounting medium.
-
-
Microscopy and Data Analysis
-
Visualize the fibers using a fluorescence microscope. CldU and IdU will appear as distinct colors (e.g., red and green).
-
Capture images and measure the lengths of the labeled tracks using image analysis software (e.g., ImageJ).
-
Origin Firing: Quantify the number of new origins by counting the frequency of IdU-only tracks. A decrease in these tracks in the this compound treated sample indicates inhibition of origin firing.
-
Fork Speed: Measure the length of the CldU (first label) and IdU (second label) tracks on fibers that contain both labels (ongoing forks). Fork speed can be calculated in kb/min using the conversion factor 1 µm = 2.59 kb. A ratio of IdU length to CldU length close to 1 indicates no change in fork speed.
-
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. researchgate.net [researchgate.net]
- 11. CDC7 kinase promotes MRE11 fork processing, modulating fork speed and chromosomal breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [bio-protocol.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Video: Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Detecting p-MCM2 as a Pharmacodynamic Marker for Cdc7 Kinase Inhibitor Activity
References
- 1. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCM2 (D7G11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
Application of Cdc7 Inhibitors in Xenograft Mouse Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for cancer therapy.[1] Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins.[2][3] Overexpression of Cdc7 is observed in various tumor types and is often correlated with poor prognosis.[4] Inhibition of Cdc7 leads to replication stress and subsequent cell death, particularly in cancer cells that are highly dependent on robust DNA replication machinery.[1]
This document provides detailed application notes and protocols for the use of Cdc7 inhibitors in xenograft mouse models, a crucial step in the preclinical evaluation of these therapeutic agents. While the specific inhibitor "Cdc7-IN-19" was not identified in publicly available literature, this guide is based on data from well-characterized Cdc7 inhibitors such as TAK-931 (Simurosertib) and XL413, and is intended to be broadly applicable.
Mechanism of Action: The Cdc7 Signaling Pathway
Cdc7's primary role in initiating DNA replication is the phosphorylation of the MCM2-7 helicase complex. This action, in concert with cyclin-dependent kinases (CDKs), leads to the recruitment of other replication factors, unwinding of DNA, and the start of DNA synthesis.[5][6] Inhibitors of Cdc7 are typically ATP-competitive, blocking this phosphorylation event and thereby stalling the cell cycle and inducing apoptosis in cancer cells.
Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various Cdc7 inhibitors in different xenograft models. Tumor Growth Inhibition (TGI) is a common metric for assessing anti-tumor activity.
Table 1: Efficacy of TAK-931 (Simurosertib) in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Duration | Tumor Growth Inhibition (%) | Reference |
| Colorectal | COLO205 | 80 mg/kg, oral, twice daily | 14 days | Significant | [7] |
| Pancreatic | PHTX-249Pa (PDX) | 40 mg/kg, oral, once daily | 21 days | 68.4 | [8] |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, oral, once daily | 21 days | 75.1 | [8] |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, oral, twice daily, 3 days on/4 days off | 3 cycles | 96.6 | [8] |
| Pancreatic | PHTXM-97Pa (PDX) | 40 mg/kg, oral, once daily | 22 days | 86.1 | [8] |
| Pancreatic | PHTXM-97Pa (PDX) | 60 mg/kg, oral, once daily | 22 days | 89.9 | [8] |
Table 2: Efficacy of Other Cdc7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| XL413 | Colorectal | Colo-205 | Not specified | In vivo tumor growth inhibition | [9] |
| SRA141 | Colorectal & Leukemia | Not specified | Not specified | Robust anti-tumor efficacy | [9] |
| CRT'2199 | DLBCL & Renal | Not specified | Not specified | Potent, dose-dependent tumor inhibition | [10] |
Experimental Protocols
This section provides a detailed, representative protocol for a subcutaneous xenograft study to evaluate the efficacy of a Cdc7 inhibitor, using TAK-931 as an example.
1. Materials and Reagents
-
Cell Line: Human colorectal cancer cell line (e.g., COLO205)
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Cdc7 Inhibitor: TAK-931 (Simurosertib) or other Cdc7 inhibitor
-
Vehicle Control: Appropriate vehicle for the inhibitor (e.g., 0.5% methylcellulose)
-
Cell Culture Media: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin
-
Other Reagents: PBS, Trypsin-EDTA, Matrigel (optional), anesthetic (e.g., isoflurane or ketamine/xylazine)
2. Experimental Workflow Diagram
Caption: Experimental Workflow for a Xenograft Study.
3. Detailed Methodology
-
Cell Culture and Preparation:
-
Culture COLO205 cells in complete media at 37°C and 5% CO2.
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete media, centrifuge cells, and wash twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) to a final concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable.
-
Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2 .[11]
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Treatment Group: Administer TAK-931 orally at a dose of 40 or 60 mg/kg, once daily.
-
Control Group: Administer the vehicle control orally at the same volume and schedule as the treatment group.
-
Continue treatment for the duration specified in the study design (e.g., 21 days).
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
-
Pharmacodynamic Studies (Optional):
-
To confirm target engagement in vivo, tumors can be harvested at specific time points after the final dose.
-
Analyze tumor lysates by Western blot for the phosphorylation status of MCM2 (pMCM2), a direct downstream target of Cdc7. A decrease in pMCM2 levels in the treated group compared to the control group indicates target engagement.[7]
-
Conclusion
The use of xenograft mouse models is indispensable for the preclinical evaluation of Cdc7 inhibitors. This guide provides a framework for designing and executing such studies. Careful attention to protocol details, accurate data collection, and appropriate statistical analysis are essential for obtaining robust and reproducible results, which are critical for the clinical advancement of these promising anti-cancer agents.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. embopress.org [embopress.org]
- 3. Mammalian Cdc7-Dbf4 protein kinase complex is essential for initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 6. Structural basis for the activation and target site specificity of CDC7 kinase | Crick [crick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 9. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Cdc7-IN-19 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome stability.[1] It is a critical component of the DNA replication checkpoint, ensuring that DNA synthesis is complete and accurate before cells enter mitosis.[1] In many cancer cells, the expression and activity of Cdc7 are upregulated, making it an attractive target for cancer therapy.[2]
Cdc7-IN-19 is a potent and selective inhibitor of Cdc7 kinase. Its mechanism of action involves blocking the phosphorylation of the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins.[3] Inhibition of Cdc7 leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are often more dependent on efficient DNA replication for their rapid proliferation and survival.[4]
Standard chemotherapy agents, such as platinum-based compounds, antimetabolites, and topoisomerase inhibitors, function by inducing DNA damage. Cancer cells, however, can develop resistance to these agents through various mechanisms, including enhanced DNA repair. By inhibiting a key component of the DNA replication machinery, this compound can potentiate the effects of these DNA-damaging agents, leading to a synergistic anti-cancer effect. This application note provides an overview of the preclinical data supporting the combination of this compound with various chemotherapy agents and detailed protocols for evaluating this synergy in a research setting.
Synergy with Chemotherapy Agents: Preclinical Evidence
Preclinical studies have demonstrated that inhibiting Cdc7 can enhance the efficacy of various chemotherapy drugs across different cancer types. The combination of a Cdc7 inhibitor with DNA-damaging agents has been shown to lead to increased apoptosis and cell cycle arrest in cancer cells.[4]
A notable example is the synergistic effect observed between the Cdc7 inhibitor XL413 (a compound structurally related to this compound) and the chemotherapeutic agents cisplatin and etoposide in chemo-resistant small-cell lung cancer (SCLC) cells.[4]
Quantitative Data Summary
The following tables summarize the synergistic effects observed in preclinical studies.
Table 1: In Vitro Synergy of XL413 with Cisplatin and Etoposide in Chemo-Resistant SCLC Cell Lines
| Cell Line | Treatment | IC50 (μM) |
| H69-AR | Cisplatin | 15.8 |
| Cisplatin + XL413 (low dose) | 8.2 | |
| Etoposide | 25.6 | |
| Etoposide + XL413 (low dose) | 12.1 | |
| H446-DDP | Cisplatin | 21.3 |
| Cisplatin + XL413 (low dose) | 10.5 | |
| Etoposide | 33.7 | |
| Etoposide + XL413 (low dose) | 16.3 |
Data adapted from a study on the Cdc7 inhibitor XL413 in chemo-resistant SCLC cells.[4]
While specific quantitative data for this compound with gemcitabine and doxorubicin is not yet broadly published, studies with other Cdc7 inhibitors provide a strong rationale for these combinations. For instance, the dual Cdc7/Cdk9 inhibitor PHA-767491 has shown at least an additive effect with doxorubicin in multiple myeloma models. Furthermore, the Cdc7 inhibitor TAK-931 has demonstrated synergistic anti-proliferative effects in combination with gemcitabine in preclinical studies. These findings suggest that the combination of this compound with these agents is a promising area for investigation.
Signaling Pathways and Experimental Workflow
Cdc7 Signaling Pathway in DNA Replication
Caption: Cdc7 kinase pathway in DNA replication initiation.
Synergistic Mechanism of this compound and Chemotherapy
Caption: Synergistic anti-cancer mechanism of this compound and chemotherapy.
Experimental Workflow for Evaluating Synergy
Caption: Experimental workflow for assessing this compound and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the synergistic cytotoxic effect of this compound and a chemotherapy agent in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Gemcitabine, Doxorubicin)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with either this compound alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for an additional 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Phospho-MCM2 and Apoptosis Markers
This protocol is to assess the mechanism of action of the combination treatment.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MCM2 (Ser40/41), anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapy agent for in vivo use
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Administer the treatments according to a predetermined schedule and dosage. Monitor the body weight and general health of the mice throughout the study.
-
Measure tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The inhibition of Cdc7 kinase by this compound represents a promising strategy to enhance the efficacy of conventional chemotherapy agents. The preclinical data strongly suggest a synergistic relationship, particularly with DNA-damaging drugs. The provided protocols offer a framework for researchers to investigate and quantify this synergy in their specific cancer models of interest. Further exploration of these combinations has the potential to lead to more effective and durable anti-cancer therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Cdc7-IN-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cdc7-IN-19, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, to induce and quantify apoptosis in cancer cell lines using flow cytometry.
Introduction
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates components of the minichromosome maintenance (MCM) complex, which is essential for the firing of replication origins.[2] Many cancer cells exhibit high levels of Cdc7 expression and become dependent on this kinase for their proliferation and survival.[3] Inhibition of Cdc7 in cancer cells disrupts the initiation of DNA replication, leading to replication stress and subsequent p53-independent apoptosis.[3][4][5][6] In contrast, normal cells typically respond to Cdc7 inhibition by undergoing a reversible cell cycle arrest, making Cdc7 an attractive target for cancer therapy.[1]
This compound is a small molecule inhibitor designed to target the ATP-binding site of Cdc7 kinase, effectively blocking its catalytic activity. By preventing the phosphorylation of key substrates like MCM2, this compound prevents the initiation of DNA replication, causing stalling of replication forks and ultimately triggering programmed cell death in rapidly dividing cancer cells.[7]
Mechanism of Action and Signaling Pathway
Inhibition of Cdc7 kinase activity by this compound sets off a cascade of cellular events culminating in apoptosis. The process is initiated by the failure to activate a sufficient number of DNA replication origins during the S phase of the cell cycle. This leads to replication stress, which is sensed by the DNA damage response (DDR) machinery.
Interestingly, the apoptotic response to Cdc7 inhibition is often independent of p53 but can be mediated by the ATR-dependent activation of the stress-activated protein p38 MAPK.[1][3] Unlike other DNA replication inhibitors, Cdc7 inhibition does not typically trigger a robust Chk1-dependent checkpoint response.[1] The sustained replication stress and inability to properly replicate the genome lead to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of PARP and caspases.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Replication Stress Response Using a CDC7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "Cdc7-IN-19" is not referenced in publicly available scientific literature. Therefore, these application notes utilize data and protocols for well-characterized CDC7 inhibitors, such as XL413 and PHA-767491, as representative examples to illustrate the study of DNA replication stress response upon CDC7 inhibition.
Introduction
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation.[1][2][3] It functions in complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, which is the catalytic core of the replicative helicase.[2] This phosphorylation event is essential for the firing of replication origins and the commencement of DNA synthesis.[1] Cancer cells, often characterized by high replicative stress and dependency on robust DNA replication machinery, are particularly vulnerable to the inhibition of CDC7.[1][3] Inhibition of CDC7 prevents the initiation of DNA replication, leading to an accumulation of cells in the S-phase, replication fork stalling, and ultimately, cell death.[1][3] This makes CDC7 an attractive target for cancer therapy.
These application notes provide a comprehensive guide for utilizing a CDC7 inhibitor to study the DNA replication stress response in cancer cells. The protocols detailed below will enable researchers to assess the inhibitor's effects on cell cycle progression, DNA damage signaling, and overall cell viability.
Data Presentation: In Vitro Activity of Representative CDC7 Inhibitors
The following tables summarize the in vitro efficacy of two well-characterized CDC7 inhibitors, XL413 and PHA-767491, across various cancer cell lines. This data serves as a reference for expected potencies when using a CDC7 inhibitor.
Table 1: Biochemical Potency of Representative CDC7 Inhibitors
| Compound | Target | IC50 (nM) |
| PHA-767491 | Dbf4-Cdc7 | 10 |
| XL-413 | Dbf4-Cdc7 | 3.4 |
Data sourced from references[4].
Table 2: Anti-proliferative Activity of PHA-767491 in RB-positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | ~1 |
| HCT116 | Colon | ~1 |
| MCF7 | Breast | ~1 |
Data interpreted from reference[4], which states IC50 values range around 1 µM for PHA-767491 in RB-positive cancers.
Table 3: Anti-proliferative Activity of XL413 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| COLO 205 | Colon | 2.7 |
| H69-AR | Small-cell lung | Not specified, but effective |
| H446-DDP | Small-cell lung | Not specified, but effective |
Data sourced from references[4][5].
Signaling Pathways and Experimental Workflows
Diagram 1: CDC7's Role in DNA Replication Initiation and the Effect of Its Inhibition
Caption: CDC7 phosphorylates the MCM complex to initiate DNA replication. Inhibition of CDC7 leads to replication stress, activating the ATR/Chk1 pathway and potentially apoptosis.
Diagram 2: Experimental Workflow for Assessing CDC7 Inhibitor Efficacy
Caption: A typical workflow to evaluate a CDC7 inhibitor's impact on cancer cells, from initial treatment to endpoint analyses of viability, signaling, DNA damage, and cell cycle.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a CDC7 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CDC7 inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CDC7 inhibitor in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing the CDC7 inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This protocol is to detect changes in protein phosphorylation downstream of CDC7 and in the DNA damage response pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MCM2 (Ser53), anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This protocol is for visualizing DNA double-strand breaks as a marker of DNA damage.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-53BP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the CDC7 inhibitor for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.[6]
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[6]
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.[7][8]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides using DAPI-containing mounting medium.
-
Visualize and quantify foci using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the CDC7 inhibitor on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
Application Notes & Protocols: In Vivo Efficacy Studies for Cdc7-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division cycle 7 (Cdc7) is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] In concert with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex.[4][5] The DDK complex is essential for firing replication origins by phosphorylating multiple subunits of the minichromosome maintenance (MCM2-7) complex, the core of the replicative helicase.[4][6][7] Many human cancers exhibit overexpression of Cdc7, which is often correlated with aggressive tumor characteristics and poor clinical outcomes.[4][8] This dependency on robust DNA replication machinery makes Cdc7 an attractive therapeutic target.[1][5] Inhibition of Cdc7 in cancer cells disrupts S-phase progression, leading to replication stress, accumulation of DNA damage, and ultimately, p53-independent apoptosis.[1][8][9] Notably, normal cells can tolerate Cdc7 inhibition by arresting in the G1 phase, providing a potential therapeutic window.[7][10]
Cdc7-IN-19 is a potent, selective, ATP-competitive small molecule inhibitor of Cdc7 kinase. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model, a standard preclinical method for assessing novel anti-cancer agents.[11][12][13]
Cdc7 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of the Cdc7-Dbf4 (DDK) kinase complex in initiating DNA replication and the mechanism of action for this compound.
Experimental Protocol: In Vivo Efficacy in a Xenograft Model
This protocol details a study to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human colorectal cancer xenografts.
1. Materials and Reagents
-
Cell Line: COLO205 human colorectal adenocarcinoma cell line.
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
This compound: Synthesized and quality-controlled compound.
-
Vehicle: Formulation vehicle appropriate for this compound (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Positive Control: Standard-of-care agent like Irinotecan (CPT-11).
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Other: Matrigel, sterile PBS, syringes, needles, calipers, animal scale, anesthesia, tissue collection reagents (formalin, liquid nitrogen).
2. Experimental Workflow
The overall workflow for the in vivo efficacy study is depicted below.
3. Detailed Methodology
-
3.1. Cell Culture and Implantation:
-
Culture COLO205 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the exponential growth phase. Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
3.2. Tumor Growth and Animal Grouping:
-
Allow tumors to grow. Monitor tumor size using digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
3.3. Drug Formulation and Administration:
-
Prepare a stock solution of this compound. On each treatment day, prepare fresh dosing formulations in the designated vehicle.
-
Treatment groups may include:
-
Group 1: Vehicle Control (e.g., 0.5% MC + 0.2% Tween 80, oral gavage, daily)
-
Group 2: this compound Low Dose (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: this compound High Dose (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive Control (e.g., CPT-11, 15 mg/kg, intraperitoneal, twice weekly)
-
-
Administer treatments for a defined period (e.g., 21 days).
-
-
3.4. Monitoring and Endpoints:
-
Primary Endpoint: Measure tumor volume 2-3 times per week. The primary efficacy metric is Tumor Growth Inhibition (TGI).
-
Secondary Endpoints:
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
Perform daily clinical observations for signs of distress.
-
The study may be terminated when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after the treatment cycle is complete.
-
-
-
3.5. Pharmacodynamic (PD) Analysis:
-
At the end of the study (or in a separate satellite group), collect tumor tissues at a specified time point after the final dose (e.g., 4 hours).
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remainder in liquid nitrogen for Western blot analysis.
-
Analyze the levels of phosphorylated MCM2 (p-MCM2), a direct substrate of Cdc7, to confirm target engagement in vivo.[10][14][15]
-
4. Data Analysis
-
Calculate the percent TGI for each treatment group using the formula: % TGI = [1 - (Mean final tumor volume of treated group - Mean initial tumor volume of treated group) / (Mean final tumor volume of control group - Mean initial tumor volume of control group)] x 100.
-
Analyze differences in tumor volume and body weight between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Generate tumor growth curves and body weight charts.
Data Presentation: Summarized Efficacy and Tolerability
The following table presents a hypothetical summary of results from an in vivo efficacy study of this compound.
| Treatment Group (Dose, Route, Schedule) | N | Initial Tumor Volume (mm³, Mean ± SEM) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) | p-value (vs. Vehicle) |
| Vehicle (10 mL/kg, PO, QD) | 10 | 125.4 ± 8.1 | 1680.2 ± 155.3 | - | -2.5 ± 1.1 | - |
| This compound (25 mg/kg, PO, QD) | 10 | 124.9 ± 7.9 | 855.6 ± 98.7 | 56.4 | -4.1 ± 1.5 | <0.01 |
| This compound (50 mg/kg, PO, QD) | 10 | 125.8 ± 8.3 | 421.3 ± 65.2 | 81.1 | -6.8 ± 1.9 | <0.001 |
| CPT-11 (15 mg/kg, IP, BIW) | 10 | 125.1 ± 8.0 | 502.9 ± 77.4 | 75.8 | -9.5 ± 2.2 | <0.001 |
PO: Oral gavage; QD: Once daily; IP: Intraperitoneal; BIW: Twice weekly; SEM: Standard Error of the Mean.
These notes provide a comprehensive framework for designing and executing in vivo efficacy studies for the Cdc7 inhibitor, this compound. Adherence to this protocol will enable researchers to robustly evaluate its anti-tumor activity and tolerability, providing critical data for further preclinical and clinical development.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small-molecule Articles | Smolecule [smolecule.com]
- 7. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 14. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cdc7-IN-19 Precipitation in Cell Culture Media
Disclaimer: Specific solubility data for a compound explicitly named "Cdc7-IN-19" is not publicly available. This guide provides troubleshooting strategies based on best practices for handling potent, and often hydrophobic, small molecule kinase inhibitors of this class. The recommendations herein are general and may require optimization for your specific experimental conditions.
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering precipitation issues with the Cdc7 kinase inhibitor, this compound, in their cell culture experiments. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to resolve the issue.
Troubleshooting Guide
Precipitation of small molecule inhibitors in cell culture media can arise from a variety of factors, ranging from improper stock solution preparation to interactions with media components. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Solubility in Aqueous Media | This compound, like many kinase inhibitors, is likely a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).- Perform a final dilution step directly in pre-warmed cell culture media with vigorous mixing. |
| Stock Solution Issues | The inhibitor may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution. |
| Suboptimal Dilution Method | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of the inhibitor, leading to immediate precipitation. | - Use a serial dilution method.- Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Interaction with Media Components | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), high concentrations of salts, or certain amino acids, can interact with the inhibitor and reduce its solubility. | - Test the solubility of this compound in your specific basal media with and without serum.- If serum is suspected to be the cause, consider reducing the serum concentration or using a serum-free media formulation if compatible with your cell line. |
| pH and Temperature Effects | The pH of the cell culture media and the temperature at which the inhibitor is added can influence its solubility. | - Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4).- Always use pre-warmed (37°C) media when adding the inhibitor to avoid temperature shock-induced precipitation. |
Experimental Protocols
Protocol 1: Small Molecule Inhibitor Solubility Test in Cell Culture Media
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Visually inspect for any particulates.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in microcentrifuge tubes.
-
Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Incubate the tubes at 37°C for 1-2 hours. This mimics the conditions of a cell culture experiment.
-
Visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures or amorphous precipitates.
-
The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture flask after adding this compound. What should I do?
A1: Do not proceed with your experiment with the precipitated compound, as the effective concentration will be unknown and the precipitate may be toxic to your cells. Discard the flask and troubleshoot the cause of precipitation using the guide above. Start by examining your stock solution and dilution procedure.
Q2: My this compound stock solution in DMSO appears to have some solid material at the bottom. Is it still usable?
A2: The solid material is likely precipitated inhibitor. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If it fully redissolves and the solution is clear, it is likely usable. However, to ensure accurate dosing, it is always best to prepare a fresh stock solution.
Q3: Can I increase the final DMSO concentration in my cell culture to improve the solubility of this compound?
A3: While a higher DMSO concentration might improve solubility, it can also have cytotoxic effects on your cells. It is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v). If you need to exceed this, you must run a vehicle control with the same DMSO concentration to assess its effect on cell viability and function.
Q4: Does the type of cell culture medium affect the solubility of this compound?
A4: Yes, different media formulations contain varying concentrations of salts, amino acids, and other components that can influence the solubility of a small molecule. It is always recommended to perform a solubility test in the specific medium you are using for your experiments.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Context
Understanding the pathway you are targeting can also be beneficial. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is a key part of the DNA helicase.
Caption: Simplified Cdc7 signaling pathway in DNA replication initiation.
"Cdc7-IN-19" degradation and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdc7-IN-19. The information is designed to address common issues related to the inhibitor's degradation and to ensure proper storage and handling for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage. For short-term storage (weeks), 4°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture.
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media. Small molecule kinase inhibitors can be susceptible to degradation through hydrolysis, particularly at non-neutral pH or elevated temperatures. It is best practice to prepare fresh dilutions in aqueous buffers or media from a frozen DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q4: Can I expose this compound solutions to light?
A4: While specific photostability data for this compound is not available, many chemical compounds are light-sensitive. As a precautionary measure, it is recommended to protect solutions of this compound from direct light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
This could be due to the degradation of the inhibitor.
Troubleshooting Steps:
-
Check Storage Conditions: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture and light.
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to minimize the number of freeze-thaw cycles.
-
Prepare Fresh Dilutions: Always prepare working solutions in aqueous buffers or cell culture media fresh from a DMSO stock immediately before use. Do not store the inhibitor in aqueous solutions.
-
Perform a Potency Check: If degradation is suspected, test the activity of a fresh stock of this compound against a known positive control to confirm its potency.
Issue 2: Precipitation of this compound in aqueous solutions.
This compound has limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations.
Troubleshooting Steps:
-
Check Final Concentration: Ensure that the final concentration of this compound in your aqueous experimental buffer or media does not exceed its solubility limit.
-
Limit DMSO Concentration: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent effects and to minimize the risk of precipitation.
-
Sonication: If precipitation is observed, gentle sonication of the solution may help to redissolve the compound. However, this should be done cautiously as it can generate heat.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experiment.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C (long-term), 4°C (short-term) | Supplier Data |
| Storage Temperature (Solution) | -80°C (in DMSO) | Best Practice |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Supplier Data |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or cell culture medium.
Materials:
-
This compound
-
DMSO
-
Experimental buffer or cell culture medium of interest
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into the experimental buffer or medium to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Incubate the working solutions at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Preparation: Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of intact this compound remaining at each time point. The peak area of this compound at time 0 is considered 100%.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Technical Support Center: Cell Line-Specific Resistance to Cdc7 Inhibition
Disclaimer: Information regarding the specific compound "Cdc7-IN-19" is not publicly available in the referenced scientific literature. This technical support guide has been developed using data from well-characterized Cdc7 inhibitors, such as TAK-931 (Simurosertib) and XL413, to provide relevant troubleshooting and background information for researchers working with Cdc7 inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cdc7 inhibitors?
Cdc7 is a serine-theronine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] It forms an active complex with its regulatory subunit, Dbf4 (or ASK in mammals), to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7).[2][4] This phosphorylation is an essential step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing for the recruitment of the DNA synthesis machinery.[2] Cdc7 inhibitors are typically ATP-competitive and bind to the active site of the kinase, preventing the phosphorylation of its substrates.[1] This action halts the initiation of DNA replication, leading to replication stress and, ultimately, cell cycle arrest or apoptosis, particularly in cancer cells that have a high dependency on robust DNA replication.[1]
Q2: Why do some cancer cell lines exhibit higher sensitivity to Cdc7 inhibitors than others?
The sensitivity of cancer cell lines to Cdc7 inhibitors can be influenced by several factors. Cancer cells with existing defects in their DNA damage response (DDR) or cell cycle checkpoints are often more susceptible to the effects of Cdc7 inhibition.[5] In normal cells, the inhibition of Cdc7 can trigger a checkpoint-mediated cell cycle arrest, allowing time for repair.[4] However, in many cancer cells with compromised checkpoint functions (e.g., p53 mutations), the inability to properly arrest the cell cycle in response to replication stress induced by Cdc7 inhibition can lead to mitotic catastrophe and apoptosis.[4][5] Additionally, the level of Cdc7 overexpression in some tumors can create a dependency, making them more vulnerable to its inhibition.[6][7]
Q3: Are there known mechanisms of acquired resistance to Cdc7 inhibitors?
While specific studies on acquired resistance to Cdc7 inhibitors are limited, potential mechanisms can be extrapolated from the known functions of the Cdc7 pathway. These may include:
-
Upregulation of the Cdc7-Dbf4 complex: An increase in the expression of Cdc7 or its activator Dbf4 could potentially overcome the inhibitory effects of the drug.
-
Alterations in the ATP-binding pocket of Cdc7: Mutations in the CDC7 gene that alter the drug-binding site could reduce the affinity of the inhibitor, rendering it less effective.
-
Activation of bypass signaling pathways: Cells might develop mechanisms to activate the MCM complex and initiate DNA replication through Cdc7-independent pathways.
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways could help cells cope with the replication stress induced by Cdc7 inhibition, promoting survival.
-
Drug efflux pumps: Increased expression of multidrug resistance pumps could reduce the intracellular concentration of the Cdc7 inhibitor.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Troubleshooting Steps |
| High IC50 value observed in a typically sensitive cell line. | 1. Compound instability: The Cdc7 inhibitor may have degraded. 2. Incorrect concentration: Errors in serial dilutions. 3. Cell line health: Cells may be unhealthy or have been in culture for too many passages. 4. Assay interference: Components of the cell culture medium may interfere with the inhibitor. | 1. Prepare fresh stock solutions of the inhibitor. 2. Verify the concentration of the stock solution and repeat dilutions. 3. Use a fresh vial of cells from a reputable source and ensure they are in the logarithmic growth phase. 4. Test the inhibitor in different types of media or serum-free conditions if possible. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Edge effects in multi-well plates. | 1. Ensure accurate and consistent cell counting and seeding in each well. 2. Standardize all incubation times precisely. 3. Avoid using the outer wells of the plate, or fill them with a buffer solution to minimize evaporation. |
| No effect on MCM2 phosphorylation at expected effective concentrations. | 1. Ineffective cell lysis or protein extraction. 2. Antibody issues: The primary antibody for phosphorylated MCM2 may not be optimal. 3. Timing of analysis: The peak of MCM2 phosphorylation inhibition may have been missed. | 1. Optimize the lysis buffer and protein extraction protocol. 2. Validate the phospho-MCM2 antibody with positive and negative controls. 3. Perform a time-course experiment to determine the optimal time point for observing the inhibition of MCM2 phosphorylation. |
| Cell line appears to develop resistance over time with continuous exposure. | 1. Selection of a resistant subpopulation. 2. Induction of resistance mechanisms. | 1. Perform single-cell cloning to isolate and characterize potentially resistant clones. 2. Analyze the resistant population for changes in Cdc7 expression, mutations in the CDC7 gene, or activation of alternative signaling pathways. |
Quantitative Data
The following table summarizes the IC50 values for the Cdc7 inhibitor XL413 in chemo-resistant small-cell lung cancer (SCLC) cell lines. This data is provided as an example of the quantitative information that should be generated for "this compound".
| Cell Line | Description | XL413 IC50 (µM) | Reference |
| H69-AR | Cisplatin-resistant SCLC | 416.8 | [8] |
| H446-DDP | Cisplatin-resistant SCLC | 681.3 | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a Cdc7 inhibitor on a panel of cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cdc7 inhibitor (e.g., "this compound")
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the Cdc7 inhibitor in complete medium. The final concentrations should span a range appropriate for determining the IC50. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-MCM2
This protocol is used to confirm the on-target effect of the Cdc7 inhibitor by assessing the phosphorylation status of its downstream target, MCM2.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Cdc7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Cdc7 inhibitor at various concentrations for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting "Cdc7-IN-19" treatment duration for optimal effect
Welcome to the technical support center for Cdc7-IN-19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[4][5][6] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[5][6][7] This phosphorylation is an essential step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing for the initiation of DNA synthesis during the S phase of the cell cycle.[7][8] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a failure to initiate DNA replication, which can result in cell cycle arrest and, in cancer cells, apoptosis.[4][9]
Q2: What is the optimal treatment duration with this compound for my experiment?
A2: The optimal treatment duration for this compound is highly dependent on the experimental goal.
-
For enhancing CRISPR-Cas9 mediated homology-directed repair (HDR): The most effective strategy is to treat cells with the Cdc7 inhibitor immediately after gene editing (e.g., electroporation or transfection) for a duration of 24 hours.[10] Pre-treatment or a combination of pre- and post-treatment has been shown to be less effective or even detrimental to HDR efficiency.[10]
-
For cell cycle synchronization: A 24-hour treatment is often sufficient to induce a transient S-phase arrest.[10] However, upon prolonged exposure (48-72 hours), cells may adapt and resume cell cycle progression, albeit with a lengthened initial cycle.[11]
-
For inducing apoptosis in cancer cells: Treatment durations of 48 hours or longer are often required to observe significant induction of apoptosis and accumulation of polyploid cells.[4] The specific duration will vary depending on the cell line and the concentration of this compound used.
Q3: What are the expected effects of this compound on the cell cycle?
A3: Inhibition of Cdc7 primarily affects the G1/S transition and S-phase progression.[7][11] Short-term treatment (e.g., 24 hours) typically leads to an accumulation of cells in the early S-phase due to the failure of replication origin firing.[10] This is often observed as a delay in DNA replication.[4] In cancer cells, this can lead to mitotic abnormalities and cell death.[4] Interestingly, some studies have shown that after an initial arrest, cells may adapt to prolonged Cdc7 inhibition and continue to proliferate, although the first cell cycle after treatment is significantly lengthened.[11] In normal, non-transformed cells with a functional p53 pathway, Cdc7 inhibition tends to cause a reversible G1 cell cycle arrest without inducing cell death.[4][8]
Q4: In which applications is the timing of this compound treatment particularly critical?
A4: The timing of this compound administration is most critical in applications involving the manipulation of DNA repair pathways, such as CRISPR-Cas9 gene editing. For enhancing homology-directed repair (HDR), it is crucial to inhibit Cdc7 after the DNA double-strand break has been introduced. The rationale is to slow down the S-phase, where HDR is most active, thereby providing a larger window of opportunity for the repair machinery to use the provided template. Treating cells before the edit can reduce HDR efficiency.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy (e.g., no change in cell cycle profile, no increase in HDR) | 1. Suboptimal Treatment Duration: The timing and duration of treatment may not be appropriate for the desired effect. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Cell Line Resistance: Some cell lines may be less sensitive to Cdc7 inhibition. | 1. Refer to the experimental protocols below and the FAQs to ensure the treatment window is optimized for your application. For HDR, a 24-hour post-transfection treatment is recommended.[10] For apoptosis, longer incubation times (≥48 hours) may be necessary.[4] 2. Perform a dose-response curve to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell lines.[1][3] 3. Confirm target engagement by assessing the phosphorylation status of MCM2, a direct downstream target of Cdc7. A lack of decrease in p-MCM2 suggests a problem with inhibitor activity or cell permeability.[12] |
| High Cytotoxicity in Normal Cells or Off-Target Effects | 1. Concentration Too High: The concentration of this compound may be in a toxic range for the specific cell type. 2. Prolonged Treatment: Continuous long-term exposure can lead to off-target effects or cellular stress. | 1. Titrate the concentration of this compound to find the optimal balance between the desired effect and cell viability.[13] 2. Consider shorter treatment durations or intermittent dosing schedules. For applications like HDR enhancement, a 24-hour treatment is sufficient and minimizes toxicity.[10] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Cycle State: The cell cycle distribution of the cell population at the time of treatment can influence the outcome. 2. Inhibitor Instability: Improper storage or handling of this compound can lead to reduced activity. | 1. Synchronize cells before starting the experiment to ensure a more uniform response. 2. Aliquot the inhibitor upon receipt and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Effect of Cdc7 Inhibitor (XL413) Treatment Timing on Homology-Directed Repair (HDR) Efficiency
| Treatment Strategy | Duration | Relative HDR Efficiency (% of untreated control) |
| Pre-treatment | 24 hours before nucleofection | Reduced |
| Post-treatment | 24 hours after nucleofection | Significantly Increased (up to 3.5-fold) [10] |
| Pre- and Post-treatment | 24 hours before and 24 hours after | No significant increase over post-treatment alone |
Data synthesized from studies on the Cdc7 inhibitor XL413, which is analogous to this compound.[10]
Table 2: Effect of Cdc7 Inhibitor (XL413) on Cell Cycle Phase Length in MCF10A Cells
| Treatment Duration | G1 Length | S Phase Length | G2/M Length | Total Cell Cycle Length |
| Untreated (Control) | Normal | Normal | Normal | Normal |
| 12-24 hours | Modestly Prolonged | Lengthened | Modestly Prolonged | Increased |
| 48-72 hours | Near Normal | Near Normal | Near Normal | Near Normal |
Data indicates an initial lengthening of the cell cycle, particularly the S-phase, followed by an adaptation to continuous inhibitor presence.[11][14]
Experimental Protocols
Protocol 1: Optimizing Treatment Duration for Enhancing CRISPR-Cas9 Mediated Homology-Directed Repair (HDR)
-
Cell Preparation: Culture cells to the desired confluency for your standard gene-editing protocol (e.g., nucleofection or lipid-based transfection).
-
Gene Editing: Perform your standard protocol for introducing the Cas9 nuclease, guide RNA, and donor template.
-
This compound Treatment:
-
Immediately following gene editing, resuspend or re-plate the cells in a culture medium containing the desired concentration of this compound.
-
Incubate the cells for 24 hours.
-
-
Washout: After 24 hours, remove the medium containing this compound and replace it with a fresh, inhibitor-free medium.
-
Analysis: Culture the cells for an additional 48-72 hours to allow for the expression of the edited gene product before analysis (e.g., by flow cytometry, western blot, or sequencing).
Protocol 2: Assessing the Effect of Treatment Duration on Cell Cycle Progression
-
Cell Seeding: Plate cells at a low density to allow for several days of growth.
-
Treatment: Add this compound to the culture medium at the desired concentration.
-
Time Points: At various time points (e.g., 0, 12, 24, 48, and 72 hours) after adding the inhibitor, harvest the cells.
-
Cell Cycle Analysis:
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA content dye (e.g., propidium iodide) and analyze by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Biomarker Analysis (Optional): At each time point, lyse a parallel set of cells and perform a western blot to analyze the phosphorylation status of MCM2 (a direct substrate of Cdc7) to confirm target engagement.[9][12]
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow for optimizing this compound treatment timing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XL413 | CAS:1169558-38-6 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 8. Targeting Cell Division Cycle 7 Kinase: A New Approach for Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
Minimizing "Cdc7-IN-19" cytotoxicity in normal cells
Welcome to the technical support center for Cdc7-IN-19. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the cytotoxic effects of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected effect on normal versus cancer cells?
A1: this compound is a selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and in the response to DNA damage.[1][2] It is often overexpressed in a wide range of cancers, making it a key target for anti-cancer therapies.[3][4]
The inhibitor works by blocking the ATP-binding site of Cdc7, preventing the phosphorylation of its downstream targets, most notably the Minichromosome Maintenance (MCM) complex.[5][6] This action halts the initiation of DNA replication.
A key feature of Cdc7 inhibitors is their differential cytotoxicity.
-
In cancer cells: Many cancer cell lines have defects in cell cycle checkpoints. Inhibition of Cdc7 leads to replication stress, mitotic catastrophe, and ultimately, p53-independent apoptosis.[2][7]
-
In normal cells: Normal cells typically have functional checkpoint pathways. When treated with a Cdc7 inhibitor, they are more likely to undergo a reversible cell cycle arrest, for instance in the G1 phase, allowing them to remain viable.[8] This provides a therapeutic window, which is crucial for targeted cancer therapy.
Q2: I am observing higher-than-expected cytotoxicity in my normal cell line. What are the potential causes?
A2: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
High Concentration: The concentration of this compound may be too high, overwhelming the normal cell cycle arrest mechanisms.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can inhibit other kinases, leading to off-target toxicity.[9][10] A thorough kinase selectivity profile of the specific inhibitor is needed to assess this risk.
-
Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to perturbations in the cell cycle or may have sub-clinical checkpoint dysfunctions.
-
Prolonged Exposure: Continuous exposure to the inhibitor may eventually lead to cell death even in normal cells.
-
Experimental Conditions: Factors like cell density, medium formulation, and serum concentration can influence cellular responses to the inhibitor.
Q3: How can I establish a therapeutic window for this compound in my experimental system?
A3: To establish a therapeutic window, you need to determine the concentration range where this compound effectively kills cancer cells while having minimal impact on normal cells. This is typically achieved by performing a dose-response experiment.
-
Select Cell Lines: Choose at least one cancer cell line relevant to your research and a representative normal (non-transformed) cell line.
-
Dose-Response Curve: Treat both cell lines with a range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a fixed period (e.g., 72 hours).
-
Assess Viability: Use a standard cytotoxicity assay (e.g., MTT, LDH release, or a fluorescence-based assay like Calcein AM) to measure cell viability at each concentration.
-
Calculate IC50: Determine the half-maximal inhibitory concentration (IC50) for both the cancer and normal cell lines. The therapeutic window is the range of concentrations that are cytotoxic to the cancer cells but not to the normal cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells at low concentrations of this compound. | The normal cell line may be unusually sensitive. | 1. Verify the cell line's identity and health. 2. Test a different normal cell line from a different tissue of origin. 3. Perform a cell cycle analysis to confirm that the cells are arresting as expected before viability is lost. |
| Inconsistent results between experiments. | Variability in experimental conditions. | 1. Standardize cell seeding density. 2. Ensure consistent incubation times and reagent concentrations. 3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| This compound appears to have off-target effects. | The concentration used may be too high, or the inhibitor may have a broad selectivity profile. | 1. Perform a kinase selectivity screen to identify potential off-target kinases.[1] 2. Lower the concentration of this compound to the lowest effective dose for the target cancer cells. 3. Consider using a different Cdc7 inhibitor with a better selectivity profile if available. |
| Difficulty in reproducing published data. | Differences in cell lines, reagents, or protocols. | 1. Contact the authors of the publication for their detailed protocol. 2. Ensure that the cell line passage number is low to avoid genetic drift. 3. Verify the purity and concentration of your this compound stock. |
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for a selective Cdc7 inhibitor, EP-05, demonstrating the typical therapeutic window observed. Note: This data is for a representative compound and may not reflect the exact values for this compound.
| Cell Line | Cell Type | IC50 (µM) | Selectivity (vs. Normal) |
| HUVEC | Normal Human Umbilical Vein Endothelial | 33.41 | - |
| SW620 | Colon Cancer | 0.068 | ~491-fold |
| DLD-1 | Colon Cancer | 0.070 | ~477-fold |
Data adapted from a study on the Cdc7 inhibitor EP-05.[3]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This protocol measures the release of LDH from cells with damaged membranes, a marker of cytotoxicity.
Materials:
-
96-well, clear-bottom, opaque-walled plates
-
Your chosen normal and cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
-
Lysis solution (often included in the kit)
-
Stop solution (often included in the kit)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed your cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight. Include wells for "no cells" (medium only), "no treatment" (vehicle control), and "maximum LDH release" controls.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add the diluted compound and vehicle controls to the appropriate wells.
-
Incubation: Incubate the plates for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Equilibration: Remove the plates from the incubator and let them equilibrate to room temperature for 20-30 minutes.
-
Maximum LDH Release Control: Add Lysis Solution to the "maximum LDH release" wells and incubate for the time specified in the kit protocol.
-
LDH Reagent Addition: Add the LDH assay reagent to all wells, including controls.
-
Incubation and Measurement: Incubate at room temperature for the recommended time, protected from light. Add the stop solution if required by the kit. Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if normal cells are arresting in a specific phase of the cell cycle upon treatment with this compound.
Materials:
-
6-well plates
-
Your chosen normal cell line
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed your normal cells in 6-well plates. The next day, treat the cells with this compound at a non-toxic concentration (e.g., below the IC20) and a vehicle control.
-
Harvesting: After the desired treatment time (e.g., 24 hours), collect the cells by trypsinization. Also, collect the supernatant to include any floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise to cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in the PI/RNase A staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Data Analysis: Compare the cell cycle profiles of the treated cells to the vehicle control to identify any accumulation of cells in a particular phase.
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cdc7-IN-19 and XL413 Potency: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of Cell Division Cycle 7 (Cdc7) kinase has emerged as a promising strategy. This guide provides a comparative analysis of two prominent Cdc7 inhibitors, Cdc7-IN-19 and XL413, focusing on their potency and the experimental methodologies used for their evaluation. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Data Presentation: Potency at a Glance
The following tables summarize the quantitative data on the potency of this compound and XL413.
Table 1: Biochemical Potency against Cdc7 Kinase
| Compound | IC50 (nM) | Target | Assay Type |
| This compound | 1.49 | Cdc7/DBF4 | Biochemical Kinase Assay |
| XL413 | 3.4 | Cdc7 | Biochemical Kinase Assay |
Table 2: Cellular Potency and Selectivity of XL413
| Compound | Cell Line | IC50 (µM) | Selectivity (IC50 in nM) |
| XL413 | Colo-205 | 1.1 - 2.69 | CK2 (215), PIM1 (42) |
| HCC1954 | 22.9 |
Note: Cellular potency data for this compound is not publicly available at the time of this publication.
The data clearly indicates that both this compound and XL413 are highly potent inhibitors of the Cdc7 kinase in biochemical assays, with IC50 values in the low nanomolar range. However, the case of XL413 highlights a critical consideration in drug development: the significant disparity that can exist between biochemical potency and cellular activity. The cellular potency of XL413 varies considerably across different cancer cell lines, suggesting that factors such as cell permeability and off-target effects may influence its efficacy in a cellular context[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of Cdc7 inhibitors.
Biochemical Cdc7 Kinase Assay (Radiometric)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against purified Cdc7 kinase.
-
Reaction Setup : The kinase reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Enzyme and Inhibitor Pre-incubation : 20 ng of purified human DDK (Cdc7/Dbf4 complex) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or XL413) for 5 minutes at room temperature.
-
Reaction Initiation : The kinase reaction is initiated by adding 1.5 µM of non-radioactive ATP and 10 µCi of [γ-32P]ATP. The reaction mixture is incubated for 30 minutes at 30°C. Autophosphorylation of Cdc7 is often used as a measure of its activity.
-
Reaction Termination and Analysis : The reaction is stopped by adding 1X Laemmli buffer and heating at 100°C. The proteins are then separated by SDS-PAGE.
-
Data Acquisition and Analysis : The gel is dried and exposed to an autoradiography film. The intensity of the 32P-labeled bands is quantified using densitometry software (e.g., ImageJ). The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are calculated using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of an inhibitor on the proliferation of cancer cells.
-
Cell Seeding : Cancer cells (e.g., Colo-205 or HCC1954) are seeded in 96-well plates at a density of 2,500 cells per well and allowed to attach for 24 hours.
-
Compound Treatment : Cells are treated with a serial dilution of the test inhibitor or DMSO as a vehicle control and incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement of Cell Viability : After the incubation period, the cells are lysed, and the ATP content, which correlates with the number of viable cells, is measured using the CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Data Analysis : The luminescent signal is read using a plate reader. The IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex information.
Caption: Cdc7 Signaling Pathway and Inhibition.
Caption: Radiometric Cdc7 Kinase Assay Workflow.
References
Validating Cdc7-IN-19 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdc7-IN-19 with other known Cdc7 inhibitors, focusing on methods to validate target engagement in a live-cell context. We present available quantitative data, detailed experimental protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to Cdc7 and Its Inhibition
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It functions in complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and progression through the S phase of the cell cycle.[1][2] Overexpression of Cdc7 has been observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4]
Comparison of Cdc7 Inhibitors
| Compound | Biochemical IC50 (Cdc7) | Cellular IC50 | Notes |
| This compound | 1.49 nM [7][8][9][10] | Not Publicly Available | A highly potent biochemical inhibitor of Cdc7. Cellular target engagement and anti-proliferative activity require further investigation. |
| XL413 (BMS-863233) | 3.4 nM | ~1 µM - >20 µM (cell line dependent) | Potent biochemical inhibitor, but often shows weaker activity in cellular assays, potentially due to poor cell permeability or efflux. |
| PHA-767491 | ~10 nM | ~1-5 µM | A dual inhibitor of Cdc7 and Cdk9. Its cellular effects are a combination of inhibiting both kinases. |
| TAK-931 (Simurosertib) | <0.3 nM | ~30-100 nM | A potent and selective Cdc7 inhibitor that has advanced to clinical trials.[11] Demonstrates good correlation between biochemical and cellular potency. |
Validating Target Engagement in Live Cells
Two state-of-the-art techniques for confirming and quantifying the interaction of a compound with its intracellular target in live cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assay.
Cdc7 Signaling Pathway
The following diagram illustrates the central role of Cdc7 in initiating DNA replication.
Caption: Role of Cdc7 in the initiation of DNA replication.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Cdc7 Target Engagement
CETSA is a biophysical method that measures the thermal stability of a target protein in its native cellular environment. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to express Cdc7, such as HeLa or HCT116) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection of Soluble Cdc7:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Cdc7 at each temperature point using a standard protein detection method such as:
-
Western Blotting: Use a primary antibody specific for Cdc7.
-
ELISA: Utilize a pair of antibodies for capture and detection of Cdc7.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance/fluorescence (ELISA) for each temperature point.
-
Normalize the data to the amount of soluble protein at the lowest temperature (or a non-heated control).
-
Plot the percentage of soluble Cdc7 as a function of temperature to generate melting curves for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
NanoBRET Target Engagement Assay for Cdc7
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET Target Engagement Assay.
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a fusion protein of NanoLuc luciferase and human Cdc7. The orientation of the NanoLuc tag (N- or C-terminal) should be optimized for a maximal BRET signal.
-
-
Cell Plating and Treatment:
-
After transfection (e.g., 24 hours), harvest the cells and plate them in a white, 96- or 384-well assay plate.
-
Add a cell-permeable fluorescent tracer that binds to Cdc7 at a predetermined optimal concentration.
-
Immediately add serial dilutions of this compound or a vehicle control.
-
-
Equilibration and Signal Detection:
-
Incubate the plate at 37°C for a period to allow the binding to reach equilibrium (e.g., 2 hours).
-
Add the NanoLuc substrate according to the manufacturer's instructions.
-
Measure the luminescence at two wavelengths: one for the NanoLuc donor (e.g., ~460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
Logical Comparison of Cdc7 Inhibitors
The following diagram provides a logical framework for comparing Cdc7 inhibitors based on key performance attributes.
Caption: Framework for the evaluation of Cdc7 inhibitors.
Conclusion
Validating the direct engagement of novel inhibitors like this compound with their intended target in live cells is paramount for their successful development as therapeutic agents. While this compound exhibits high biochemical potency, its cellular activity remains to be thoroughly characterized. The experimental protocols for CETSA and NanoBRET outlined in this guide provide robust frameworks for quantifying the intracellular target engagement of this compound and other Cdc7 inhibitors. The data generated from these assays will be instrumental in establishing a clear structure-activity relationship in a cellular context and will guide the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
Comparative Efficacy of Cdc7 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various known inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target in oncology. This document offers a framework for evaluating novel inhibitors, such as the hypothetical "Cdc7-IN-19," by contextualizing their performance against established compounds.
Introduction to Cdc7 Kinase and Its Inhibition
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] In complex with its regulatory subunit, Dbf4, Cdc7 phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and the progression of the S phase of the cell cycle.[2][3] Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive therapeutic target.[4][5][6] Inhibition of Cdc7 can lead to replication stress and ultimately, apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells.[2][6] A number of small molecule inhibitors targeting Cdc7 have been developed and are in various stages of preclinical and clinical evaluation.[7]
Comparative Efficacy of Known Cdc7 Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized Cdc7 inhibitors. For the purpose of this guide, "this compound" is included as a placeholder to illustrate how a novel inhibitor would be compared.
| Inhibitor | Target(s) | IC50 (nM) [Enzymatic Assay] | Cell-based Potency | Reference |
| This compound | Cdc7 | [Insert Data] | [Insert Data, e.g., GI50 in specific cell lines] | [Insert Reference] |
| TAK-931 | Cdc7 | <0.3 | Potent anti-proliferative activity in various cancer cell lines | [8] |
| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | Induces apoptosis in multiple cancer cell lines | [9][10] |
| XL413 (BMS-863233) | Cdc7 | Low nanomolar | Improves chemotherapeutic efficacy in resistant SCLC cells | [7][9][11] |
| CRT'2199 | Cdc7 | 4 | Potent, dose-dependent tumor inhibition in xenograft models | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative methodologies for key assays.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a peptide substrate
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for signal detection.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Cell-based Assay)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibition concentration (GI50) or IC50 of a test compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO-205, HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 or IC50 value using a non-linear regression model.
Visualizing the Cdc7 Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition.
Caption: Workflow for biochemical and cell-based efficacy testing of Cdc7 inhibitors.
Conclusion
The comparative data and standardized protocols presented in this guide offer a robust framework for evaluating the efficacy of novel Cdc7 inhibitors like "this compound". A thorough assessment of both biochemical and cell-based activities is essential for characterizing the potency and potential therapeutic utility of new compounds. By contextualizing new data within the landscape of known inhibitors, researchers can make more informed decisions in the drug discovery and development process. The provided signaling pathway and workflow diagrams serve as visual aids to conceptualize the target's mechanism and the experimental approaches to its inhibition.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cdc7 Inhibitors: A Cross-Resistance Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cell Division Cycle 7 (Cdc7) kinase inhibitors, with a focus on understanding potential cross-resistance mechanisms with other kinase inhibitors. While comprehensive cross-resistance data for the novel inhibitor Cdc7-IN-19 is not yet publicly available, this document serves as a framework for such analysis. We will present available data for other well-characterized Cdc7 inhibitors and relevant comparator compounds, alongside detailed experimental protocols and pathway diagrams to facilitate future research.
Introduction to Cdc7 Kinase and its Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It functions by phosphorylating the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[1][2] Overexpression of Cdc7 has been observed in various cancer types, making it an attractive target for anti-cancer drug development.[1][3] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]
This compound is a recently developed, potent Cdc7 inhibitor with a reported IC50 of 1.49 nM.[4][5] Its high potency suggests it may be a valuable tool for research and potentially for therapeutic development. Understanding its cross-resistance profile with other kinase inhibitors is critical for predicting its efficacy in different genetic contexts and for designing effective combination therapies.
Quantitative Comparison of Kinase Inhibitors
The following tables summarize the available biochemical and cellular potency data for selected Cdc7 inhibitors and other relevant kinase inhibitors. This data is essential for comparing their activity and selectivity.
Table 1: Biochemical Potency of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| This compound | Cdc7 | 1.49 | [4][5] |
| XL413 | Cdc7 | 3.4 | [6] |
| PHA-767491 | Cdc7, Cdk9 | 10 (Cdc7), 34 (Cdk9) | [7] |
| TAK-931 | Cdc7 | <0.3 | [6] |
| LDC000067 | Cdk9 | 44 | [7] |
Table 2: Cellular Anti-proliferative Activity of Selected Cdc7 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| XL413 | Colo-205 | 1.1 | |
| HCC1954 | 22.9 | ||
| PHA-767491 | Colo-205 | 1.3 | |
| HCC1954 | 0.64 | ||
| KYSE150 | - (Suppressed proliferation) | [3] |
Note: The lack of extensive public data on this compound's cellular activity and its effects on a wide range of kinase inhibitor-resistant cell lines highlights a key area for future investigation.
Experimental Protocols
To ensure reproducibility and facilitate further studies, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (Biochemical)
This protocol is a generalized method for determining the IC50 value of a kinase inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase substrate (e.g., synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
In a microplate, combine the recombinant kinase, kinase substrate, and kinase buffer.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability and Proliferation Assay
This protocol outlines a common method to assess the effect of a kinase inhibitor on cancer cell growth.
Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Colo-205, A549)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Target Engagement
This protocol is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of a downstream substrate.
Objective: To detect the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on MCM2 phosphorylation.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental designs can aid in understanding the mechanism of action and the logic of the conducted experiments.
Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.
Caption: Workflow for Assessing Kinase Inhibitor Cross-Resistance.
Conclusion and Future Directions
The emergence of potent and specific Cdc7 inhibitors like this compound offers promising new avenues for cancer therapy. However, a thorough understanding of their potential for cross-resistance with existing kinase inhibitors is paramount for their successful clinical development. The data and protocols presented in this guide provide a foundation for these critical studies.
Future research should focus on:
-
Comprehensive profiling of this compound: Evaluating its anti-proliferative activity across a broad panel of cancer cell lines, including those with known resistance mechanisms to other kinase inhibitors.
-
Identification of resistance mechanisms: Investigating the potential genetic and non-genetic mechanisms that could confer resistance to this compound.
-
Combination studies: Exploring synergistic or additive effects of this compound with other targeted therapies and chemotherapeutic agents to overcome or prevent drug resistance.
By systematically addressing these questions, the full therapeutic potential of this compound and other novel Cdc7 inhibitors can be realized.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison: Cdc7-IN-19 vs. TAK-931 - A Data-Driven Guide
A comparative analysis of the in vivo efficacy and underlying mechanisms of two Cdc7 inhibitors. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
The inhibition of Cell Division Cycle 7 (Cdc7) kinase has emerged as a promising therapeutic strategy in oncology due to its critical role in the initiation of DNA replication and its overexpression in various cancers. This guide aims to provide a head-to-head in vivo comparison of two Cdc7 inhibitors: "Cdc7-IN-19" and TAK-931.
However, a comprehensive search of publicly available scientific literature and databases has revealed a significant disparity in the available data for these two compounds. While extensive in vivo data and detailed experimental protocols have been published for TAK-931, there is a notable absence of such information for "this compound."
Information regarding "this compound" is currently limited to its identification as a potent Cdc7 inhibitor with an IC50 of 1.49 nM, as listed by commercial suppliers.[1][2] No in vivo efficacy, pharmacokinetic, or pharmacodynamic data has been found in the public domain.
Therefore, a direct head-to-head in vivo comparison as initially intended cannot be provided at this time.
In lieu of a direct comparison, this guide will provide a comprehensive overview of the available in vivo data for TAK-931 , serving as a detailed example of the requested comparative analysis. We propose to follow this with a similar in-depth comparison of TAK-931 against another well-characterized Cdc7 inhibitor, XL413 , for which in vivo data is available, should this be of interest to the reader.
TAK-931: A Comprehensive In Vivo Profile
TAK-931 (Simurosertib) is an orally active and selective, ATP-competitive inhibitor of Cdc7 kinase with an IC50 of less than 0.3 nM.[3] It has demonstrated significant antitumor activity in a range of preclinical in vivo models.[3][4]
Data Presentation: In Vivo Efficacy of TAK-931
The following table summarizes the in vivo anti-tumor efficacy of TAK-931 in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Efficacy Readout (e.g., TGI %) | Reference |
| COLO205 | Colorectal | 100 mg/kg, p.o., daily | Significant tumor growth regression | [5] |
| PHTX-249Pa (PDX) | Pancreatic | 60 mg/kg, p.o., bid, 3 days on/4 days off | 96.6% TGI on day 22 | [6] |
| PHTX-249Pa (PDX) | Pancreatic | 40 mg/kg, p.o., daily for 21 days | 68.4% TGI on day 22 | [6] |
| PHTX-249Pa (PDX) | Pancreatic | 60 mg/kg, p.o., daily for 21 days | 75.1% TGI on day 22 | [6] |
| PHTXM-97Pa (PDX) | Pancreatic | 40 mg/kg, p.o., daily for 21 days | 86.1% TGI on day 22 | [6] |
| PHTXM-97Pa (PDX) | Pancreatic | 60 mg/kg, p.o., daily for 21 days | 89.9% TGI on day 22 | [6] |
TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft; p.o.: oral administration; bid: twice daily.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited for TAK-931.
In Vivo Xenograft Studies Protocol (General)
-
Cell Culture and Animal Models: Human cancer cell lines (e.g., COLO205) are cultured under standard conditions. Immunocompromised mice (e.g., BALB/c nude mice) are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice. For patient-derived xenografts (PDX), tumor fragments from a patient's tumor are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: TAK-931 is formulated for oral administration. The vehicle (control) and TAK-931 are administered to the respective groups according to the specified dosing regimen.
-
Tumor Measurement and Body Weight: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: (Length x Width²) / 2 is commonly used. Animal body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor Growth Inhibition (TGI) is a common metric.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis, such as measuring the phosphorylation of MCM2 (a direct substrate of Cdc7), to confirm target engagement.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the Cdc7 signaling pathway and a typical in vivo experimental workflow.
Caption: Cdc7 Signaling Pathway and the Mechanism of Action of TAK-931.
Caption: A typical experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
TAK-931 has demonstrated robust in vivo anti-tumor activity across a variety of preclinical cancer models, supporting its continued clinical development. The lack of publicly available in vivo data for "this compound" prevents a direct comparison at this time.
For a comprehensive understanding of the therapeutic landscape of Cdc7 inhibitors, we recommend a comparative analysis of TAK-931 with other clinically and preclinically evaluated compounds such as XL413. Such an analysis would provide valuable insights for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
On-Target Efficacy of Cdc7-IN-19: A Comparative Guide to siRNA Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of Cdc7-IN-19, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. We present supporting experimental data, detailed protocols for key validation experiments, and objective comparisons with alternative Cdc7 inhibitors.
Introduction to this compound and its Target
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the activation of the replicative helicase and the subsequent unwinding of DNA at replication origins.[3][4] Due to its essential role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as a promising therapeutic target in oncology.[5]
This compound is a small molecule inhibitor designed to specifically target the ATP-binding pocket of Cdc7, thereby preventing the phosphorylation of its downstream substrates and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5] Validating that the observed cellular effects of this compound are a direct consequence of Cdc7 inhibition is crucial for its preclinical and clinical development. One of the most definitive methods for such on-target validation is the use of small interfering RNA (siRNA).
Confirming On-Target Effects using siRNA
The underlying principle of using siRNA for on-target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype caused by the specific depletion of the target protein. If this compound is a specific inhibitor of Cdc7, its effects on cellular processes should phenocopy the effects of reducing Cdc7 protein levels via siRNA-mediated knockdown. A key biomarker for Cdc7 activity is the phosphorylation of its substrate, MCM2, at specific serine residues (e.g., Ser53).[4][6][7]
A successful on-target validation experiment will demonstrate that both treatment with this compound and transfection with Cdc7-targeting siRNA result in a significant reduction in the levels of phosphorylated MCM2 (pMCM2), while having a minimal effect on total MCM2 levels.[4][8] This confirms that the inhibitor is acting through the intended target.
Comparative Performance of Cdc7 Inhibitors
Several small molecule inhibitors targeting Cdc7 have been developed. This section provides a comparative summary of their performance based on reported biochemical and cellular potencies.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) | Key Cellular Effects | Reference(s) |
| This compound | Cdc7 | Data not publicly available | Data not publicly available | Expected to inhibit DNA replication and induce apoptosis | - |
| XL413 (BMS-863233) | DDK (Cdc7/Dbf4) | 22.7 | 1.1 - 22.9 | Induces apoptosis in sensitive cell lines | [9] |
| PHA-767491 | DDK, Cdk9 | 10 (DDK), 34 (Cdk9) | 0.64 - 3.17 | Induces apoptosis, S-phase arrest | [4][9] |
| TAK-931 | Cdc7 | Data not publicly available | Data not publicly available | Reduces pMCM2, induces cell cycle arrest | [10] |
| Dequalinium chloride | Cdc7-Dbf4 interaction | - | 2.03 | Inhibits S-phase progression | [5] |
| Clofoctol | Allosteric Cdc7 inhibitor | - | 11.93 | Inhibits Cdc7 kinase activity | [5][11] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols
siRNA-mediated Knockdown of Cdc7
This protocol outlines a general procedure for the transient knockdown of Cdc7 in a human cancer cell line (e.g., H446-DDP, a chemo-resistant small-cell lung cancer line).[8]
Materials:
-
Human cancer cell line (e.g., H446-DDP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting human Cdc7 (validated sequences)
-
Non-targeting (scramble) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 50-70% confluent at the time of transfection.[12][13]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of Cdc7 siRNA or non-targeting control siRNA into 100 µl of Opti-MEM.[12]
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM.[12]
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[12][14]
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the 200 µl of siRNA-lipid complex mixture drop-wise to each well.
-
Add 800 µl of antibiotic-free complete medium to each well for a final volume of 1 ml.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to analysis.[14] The optimal time for protein knockdown should be determined empirically.[15]
Western Blot Analysis of Cdc7 and pMCM2
This protocol describes the detection of total Cdc7 and phosphorylated MCM2 (Ser53) levels by western blotting following siRNA knockdown or inhibitor treatment.
Materials:
-
Transfected or inhibitor-treated cells
-
PBS (ice-cold)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cdc7, anti-pMCM2 (Ser53), anti-MCM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cdc7, anti-pMCM2, or anti-β-actin) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensities.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound or other inhibitors.[16][17][18]
Materials:
-
Cells seeded in a 96-well plate
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µl of medium.[16] Allow cells to adhere overnight. Treat cells with a serial dilution of this compound or other inhibitors and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well.[16]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[16][17]
-
Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Simplified signaling pathway of Cdc7 in DNA replication initiation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. apexbt.com [apexbt.com]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway [mdpi.com]
- 5. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. origene.com [origene.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
"Cdc7-IN-19" selectivity against other CDKs and kinases
Comparative Selectivity Analysis of Cdc7 Inhibitors
A Guide for Researchers and Drug Development Professionals
While specific selectivity data for the inhibitor "Cdc7-IN-19" is not publicly available, this guide provides a comprehensive comparison of well-characterized and published Cdc7 inhibitors. This analysis is intended to serve as a valuable resource for researchers in the field of cell cycle regulation and oncology drug discovery, offering insights into the selectivity profiles of prominent compounds targeting Cdc7 kinase.
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a promising target for cancer therapy.[1][2] The development of potent and selective Cdc7 inhibitors is a key focus in oncology research. This guide details the selectivity of three widely studied Cdc7 inhibitors—PHA-767491, XL413, and TAK-931 (Simurosertib)—against other cyclin-dependent kinases (CDKs) and a broader panel of kinases.
Quantitative Selectivity Data
The following tables summarize the in vitro inhibitory activities (IC50) of PHA-767491, XL413, and TAK-931 against Cdc7 and a selection of other kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50) Against Cdc7 and CDKs
| Kinase | PHA-767491 IC50 (nM) | XL413 IC50 (nM) | TAK-931 (Simurosertib) IC50 (nM) |
| Cdc7 | 10 [3][4][5][6] | 3.4 [7][8] | <0.3 [9][10] |
| CDK1 | ~200 | >10,000 | >10,000 |
| CDK2 | ~200[3] | >10,000 | 6,300[11] |
| CDK5 | ~500 | - | - |
| CDK9 | 34[3][5][6] | - | >10,000 |
Table 2: Selectivity Against a Broader Kinase Panel
| Kinase | PHA-767491 IC50 (nM) | XL413 IC50 (nM) | TAK-931 (Simurosertib) IC50 (nM) |
| GSK3-β | ~200[3] | - | - |
| MK2 | ~500 | - | - |
| PLK1 | ~1000 | - | - |
| CHK2 | ~1000 | - | - |
| CK2 | - | 215[7][8] | - |
| Pim-1 | - | 42[7][8] | - |
| ROCK1 | - | - | 430[11] |
From the data, TAK-931 (Simurosertib) emerges as a highly potent and selective Cdc7 inhibitor with an IC50 in the sub-nanomolar range and over 120-fold selectivity against a panel of 308 other kinases.[9][12] PHA-767491 demonstrates potent inhibition of Cdc7 but also exhibits significant activity against CDK9, making it a dual Cdc7/CDK9 inhibitor.[3][5][6] XL413 shows high potency for Cdc7 with moderate selectivity against Pim-1 and CK2.[7][8]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of compounds. Below are generalized methodologies for in vitro kinase assays commonly used to evaluate Cdc7 inhibitors.
In Vitro Kinase Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate by the kinase.
-
Reaction Setup: A typical reaction mixture contains purified recombinant Cdc7/Dbf4 kinase, a suitable substrate (e.g., a fragment of the Mcm2 protein), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by adding a solution like Laemmli buffer.
-
Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantification: The amount of radioactivity incorporated is quantified to determine the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Kinase Assay (Luminescence-Based)
This method, often used in high-throughput screening, measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: Similar to the radiometric assay, the reaction includes the kinase, substrate, and inhibitor in a kinase buffer.
-
Initiation: The reaction is started by the addition of non-radiolabeled ATP.
-
Incubation: The mixture is incubated at 30°C.
-
ATP Detection: A kinase detection reagent containing luciferase and luciferin is added. The luciferase enzyme uses the remaining ATP to produce light.
-
Measurement: The luminescence signal is measured using a luminometer. A lower light signal indicates higher kinase activity (more ATP consumed).
-
Analysis: IC50 values are determined by analyzing the dose-response curves.
Visualizing Selectivity and Signaling
The following diagrams illustrate the selectivity profile of a hypothetical highly selective Cdc7 inhibitor and the canonical Cdc7 signaling pathway.
Caption: Selectivity profile of a hypothetical potent and selective Cdc7 inhibitor.
Caption: Simplified signaling pathway of Cdc7 in DNA replication initiation.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. glpbio.com [glpbio.com]
Benchmarking Cdc7-IN-19: A Comparative Guide Against the Current Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent, Cdc7-IN-19, with the current standards of care for several key malignancies. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document aims to offer an objective assessment of this compound's therapeutic potential.
Introduction to Cdc7 Inhibition
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is essential for the S phase of the cell cycle.[1] Its overexpression has been documented in a wide range of human cancers, correlating with poor clinical outcomes.[2] Cdc7 inhibitors, such as the investigational compound this compound and its class of molecules, represent a promising therapeutic strategy by selectively targeting the dependency of cancer cells on robust DNA replication machinery, leading to cell cycle arrest and apoptosis.[1]
Mechanism of Action: this compound
This compound is a potent and selective ATP-competitive inhibitor of Cdc7 kinase. By binding to the ATP-binding pocket of Cdc7, it prevents the phosphorylation of its key substrate, the minichromosome maintenance (MCM) complex protein MCM2. This inhibition blocks the activation of the MCM helicase, which is essential for unwinding DNA at replication origins. The resulting stalled replication forks induce replication stress, leading to DNA damage and ultimately, apoptotic cell death in cancer cells.
References
Safety Operating Guide
Personal protective equipment for handling Cdc7-IN-19
Essential Safety and Handling Guide for Cdc7-IN-19
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides crucial safety protocols and operational plans for the handling and disposal of this compound, a potent kinase inhibitor.[1] Given that the specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with the utmost caution, treating it as a potentially hazardous substance.[2] Standard laboratory practices for handling cytotoxic and hazardous compounds should be strictly followed.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted for all laboratory activities involving this compound to ensure the appropriate level of personal protection.[4][5] The following table summarizes the minimum required PPE.
| PPE Category | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[4][6][7] | To prevent skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A buttoned, fire-resistant laboratory coat.[7][8] | To protect personal clothing and skin from splashes and spills.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4][6][7] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4][7] | To protect the eyes and face from accidental splashes of the compound. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[4][8] | To protect feet from spills and falling objects. |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be necessary when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of powder.[7] The need for respiratory protection should be determined by a risk assessment. | To prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A structured approach to managing this compound throughout its lifecycle in the laboratory is essential for ensuring safety and minimizing exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and relevant hazard warnings.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the manufacturer's recommendations for storage temperature.
Preparation and Handling
-
Designated Area: All handling of this compound, including weighing and preparation of solutions, should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to prevent the dispersal of powder.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[9] Contaminated work clothing should not be taken out of the workplace.[9]
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[9] Place the contaminated absorbent in a sealed, labeled container for proper disposal.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Ventilation: Ensure the spill area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
-
Waste Classification: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be treated as hazardous chemical waste. Kinase inhibitors are often handled as cytotoxic agents, which have specific disposal requirements.[3]
-
Waste Containers: Collect all contaminated waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. media.adeo.com [media.adeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
